molecular formula C6H6N2O3 B170364 2-Methyl-3-nitropyridin-4-ol CAS No. 18614-66-9

2-Methyl-3-nitropyridin-4-ol

Cat. No.: B170364
CAS No.: 18614-66-9
M. Wt: 154.12 g/mol
InChI Key: SJIBWWCVKBIGAJ-UHFFFAOYSA-N
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Description

2-Methyl-3-nitropyridin-4-ol (CAS 18614-66-9) is a nitropyridine derivative with the molecular formula C 6 H 6 N 2 O 3 and a molecular weight of 154.12 g/mol . This compound is a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Nitropyridine derivatives are frequently utilized in the synthesis of more complex molecules with potential biological and pharmaceutical applications, including those exhibiting antifungal and antiviral activity . The compound should be stored sealed in a dry environment at room temperature to maintain stability . Researchers should note that this product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-6(8(10)11)5(9)2-3-7-4/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIBWWCVKBIGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596342
Record name 2-Methyl-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18614-66-9
Record name 2-Methyl-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-3-nitropyridin-4-ol, a key intermediate in medicinal chemistry and drug development. This document details a potential synthetic protocol, expected physicochemical properties, and spectroscopic data to aid researchers in its preparation and identification.

Introduction

This compound is a substituted pyridine derivative of interest in the field of medicinal chemistry. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved drugs[1]. The presence of a nitro group, a methyl group, and a hydroxyl group on the pyridine ring offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. Nitropyridine derivatives, in particular, are valuable precursors for a variety of bioactive compounds, including those with potential applications in oncology and as kinase inhibitors[1].

The title compound exists in tautomeric equilibrium with 2-methyl-3-nitro-4(1H)-pyridone. For the purpose of this guide, we will refer to the compound as this compound, while acknowledging its potential existence as the pyridone tautomer.

Synthesis of this compound

Below is a proposed experimental protocol for the nitration of 2-methylpyridin-4-ol.

Proposed Experimental Protocol: Nitration of 2-Methylpyridin-4-ol

This protocol is adapted from general nitration procedures for pyridine derivatives.

Materials:

  • 2-Methylpyridin-4-ol

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add 2-methylpyridin-4-ol (1.0 eq) to concentrated sulfuric acid at 0-5 °C. Stir the mixture until all the solid has dissolved.

  • Cool the mixture to 0 °C and add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

The characterization of the synthesized compound is crucial to confirm its identity and purity. The following tables summarize the expected physicochemical and spectroscopic data for this compound, based on available data for its tautomer, 2-hydroxy-4-methyl-3-nitropyridine (CAS 21901-18-8).

Physicochemical Properties
PropertyValue
CAS Number 21901-18-8 (for tautomer)
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Expected to be a crystalline solid
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~8.0d~6.0H5
~7.0d~6.0H6
~2.5s--CH₃
(broad)s--OH
¹³C NMR ~160--C4
~145--C2
~140--C6
~135--C3
~110--C5
~20---CH₃

Note: The chemical shifts are approximate and will depend on the solvent used for analysis. The broad signal for the hydroxyl proton may exchange with D₂O.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
~3100-3000MediumAromatic C-H stretch
~1640StrongC=O stretch (from pyridone tautomer) / C=C stretch
~1580, ~1470MediumAromatic C=C and C=N stretching
~1520, ~1350StrongAsymmetric and symmetric NO₂ stretching
~1250MediumC-O stretch

Mass Spectrometry (MS)

m/zInterpretation
154[M]⁺ (Molecular ion)
138[M-O]⁺
124[M-NO]⁺
108[M-NO₂]⁺

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the tautomeric relationship of the title compound.

Synthesis_Workflow Start 2-Methylpyridin-4-ol Reaction Nitration Start->Reaction Reagents H₂SO₄, HNO₃ Reagents->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol This compound Pyridone 2-Methyl-3-nitro-4(1H)-pyridone Pyridinol->Pyridone

Caption: Tautomeric equilibrium of this compound.

Applications in Drug Development

Substituted nitropyridines are important intermediates in the synthesis of various pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The hydroxyl and methyl groups also provide handles for further synthetic transformations. Given the prevalence of the pyridine core in drug molecules, this compound represents a valuable starting material for the generation of compound libraries for screening against various biological targets. Its potential applications could be in the development of kinase inhibitors, anti-inflammatory agents, or other therapeutic agents.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. While a specific, detailed synthetic procedure is not widely reported, a plausible route has been proposed based on established chemical principles. The provided characterization data, based on its known tautomer, will be instrumental for researchers in identifying and verifying the compound. The versatile chemical nature of this molecule makes it a promising building block for the discovery and development of novel therapeutic agents.

References

Spectroscopic Analysis of 2-Methyl-3-nitropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound 2-Methyl-3-nitropyridin-4-ol. Due to the limited availability of published experimental data for this specific isomer, this document presents a combination of predicted spectroscopic data based on computational modeling and expected spectral characteristics derived from analogous compounds. Detailed experimental protocols for the primary spectroscopic techniques are also provided to guide researchers in the empirical analysis of this and similar molecules.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1][2] Its biological activity is closely linked to its molecular structure and electronic properties. Therefore, a thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide covers the key spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound would likely begin with a suitable pyridine precursor. A common method for producing 2-methyl-3-nitropyridines involves the reaction of 2-chloro-3-nitropyridines with a methylating agent.[1][3] Subsequent functionalization to introduce the hydroxyl group at the 4-position would be required. One possible synthetic route could involve the nitration of 2-methyl-4-pyridone.

A general two-step synthesis for related 2-methyl-3-nitropyridines starts from 2-chloro-3-nitropyridines, which are reacted with a malonic ester anion, followed by hydrolysis and decarboxylation to yield the 2-methyl-3-nitropyridine.[3] Modification of this process would be necessary to introduce the 4-hydroxy group.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the absence of experimental data, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm)
~8.0DoubletH5~160
~7.0DoubletH6~155
~2.5SingletCH₃~140
---~130
---~115
---~20

Note: These are predicted values and may differ from experimental results. The exact chemical shifts are influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below.

Table 2: Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3400 - 3200O-H stretchHydroxyl
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchMethyl
1640 - 1580C=C stretchPyridine ring
1550 - 1500N-O asymmetric stretchNitro
1350 - 1300N-O symmetric stretchNitro
1250 - 1150C-O stretchPhenolic
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 3: Expected UV-Vis Absorption for this compound

λmax (nm) Solvent Electronic Transition
~280 - 320Ethanol/Methanolπ → π
~350 - 400Ethanol/Methanoln → π

Note: The exact absorption maxima can be influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

Technique Expected m/z Fragment
Electrospray Ionization (ESI)~155.04[M+H]⁺
~138.04[M-OH]⁺
~109.04[M-NO₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance III HD 400 MHz (or higher) spectrometer equipped with a 5 mm BBO probe.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Program : zg30

    • Number of Scans : 16

    • Receiver Gain : Adjusted automatically

    • Acquisition Time : ~3-4 seconds

    • Relaxation Delay : 1-2 seconds

    • Spectral Width : -2 to 12 ppm

  • ¹³C NMR Acquisition :

    • Pulse Program : zgpg30 (proton decoupled)

    • Number of Scans : 1024 or more (depending on sample concentration)

    • Receiver Gain : Adjusted automatically

    • Acquisition Time : ~1-2 seconds

    • Relaxation Delay : 2 seconds

    • Spectral Width : 0 to 220 ppm

  • Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition :

    • Spectral Range : 4000 to 400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16

  • Data Processing : The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60).

  • Sample Preparation : Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Use a quartz cuvette with a 1 cm path length.

  • Acquisition :

    • Wavelength Range : 200 to 800 nm

    • Scan Speed : Medium

    • Data Interval : 1 nm

  • Data Processing : Record the absorbance spectrum. The wavelength of maximum absorbance (λmax) is reported. A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) with an electrospray ionization (ESI) source.

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition :

    • Ionization Mode : Positive ion mode is typically used for nitrogen-containing compounds.

    • Mass Range : m/z 50 to 500

    • Capillary Voltage : ~3.5 kV

    • Source Temperature : ~120 °C

  • Data Processing : The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. The molecular ion peak ([M+H]⁺) is used to confirm the molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This comprehensive approach, combining predictive methods with established experimental protocols, provides a robust framework for the spectroscopic analysis of this compound, facilitating further research and development in its potential applications.

References

Navigating the Synthesis and Properties of 2-Methyl-3-nitropyridin-4-ol: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental data specifically for 2-Methyl-3-nitropyridin-4-ol (CAS No: 18614-66-9) is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the target compound and closely related analogs, offering insights into its potential characteristics and synthetic pathways. All data for analogous compounds are clearly marked.

Core Compound Identification

This compound is a substituted pyridine derivative. The presence of a nitro group, a hydroxyl group, and a methyl group on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry. The electronic properties of these functional groups can influence the molecule's reactivity, binding affinities, and pharmacokinetic properties.

IdentifierValue
IUPAC Name This compound
CAS Number 18614-66-9
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol

Physicochemical Properties: An Analog-Based Estimation

Due to the scarcity of direct experimental data for this compound, the following table includes data for analogous nitropyridinol derivatives to provide an estimated physicochemical profile.

Table 1: Physicochemical Properties of this compound and Analogs

PropertyThis compound (Predicted)2-Hydroxy-4-methyl-3-nitropyridine (CAS: 21901-18-8)3-Nitropyridin-4-ol (CAS: 5435-54-1)
Molecular Formula C₆H₆N₂O₃C₆H₆N₂O₃C₅H₄N₂O₃
Molecular Weight 154.12 g/mol 154.12 g/mol 140.10 g/mol
Appearance ---
Melting Point ---
Boiling Point ---
Solubility ---

Data for analogs are provided for comparative purposes and should not be considered as experimentally verified values for this compound.

Spectroscopic Data of a Closely Related Isomer

Spectroscopic data provides crucial information for the structural elucidation and characterization of a compound. While specific spectra for this compound are not available, data for its isomer, 2-Hydroxy-4-methyl-3-nitropyridine (CAS: 21901-18-8) , can offer valuable insights into the expected spectral features.

Table 2: Spectroscopic Data for 2-Hydroxy-4-methyl-3-nitropyridine (Analog)

Technique Observed Peaks / Signals
¹H NMR Spectral data available, but specific shifts and coupling constants require access to spectral databases.
IR Spectroscopy Characteristic peaks for O-H, C-H, C=C, C=N, and N-O stretching and bending vibrations are expected.
Mass Spectrometry Molecular ion peak (M+) corresponding to the compound's molecular weight would be expected, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of substituted nitropyridines. A common strategy involves the nitration of a corresponding methyl-pyridin-4-ol precursor or the chemical modification of a pre-functionalized pyridine ring.

Proposed Synthetic Pathway

A potential synthetic approach could start from a readily available 2-methylpyridin-4-ol. The synthesis would likely involve the following key steps:

  • Nitration: Introduction of a nitro group at the 3-position of the pyridine ring. This is a crucial step that directs the regioselectivity of the reaction.

  • Purification: Isolation and purification of the final product using techniques such as recrystallization or column chromatography.

  • Characterization: Confirmation of the structure and purity of the synthesized compound using spectroscopic methods (NMR, IR, MS) and elemental analysis.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted nitropyridine derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material (e.g., 2-Methylpyridin-4-ol) B Nitration (Nitrating Agent, Acid Catalyst) A->B C Crude Product B->C D Recrystallization or Column Chromatography C->D E Pure this compound D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Elemental Analysis E->G

Figure 1. Generalized workflow for the synthesis and characterization.
Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

  • 2-Methylpyridin-4-ol

  • Nitrating agent (e.g., nitric acid, potassium nitrate)

  • Strong acid catalyst (e.g., sulfuric acid)

  • Appropriate solvents for reaction and purification

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyridin-4-ol in a suitable solvent and cool the mixture in an ice bath.

  • Nitration: Slowly add the nitrating agent to the cooled solution while maintaining a low temperature. The reaction is typically exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture by pouring it over ice. Neutralize the solution carefully with a base to precipitate the crude product.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Development: A Forward Look

While no specific biological activities for this compound have been reported, its structural motifs are present in various biologically active molecules. The nitro group can act as a bioisostere for other functional groups or be a key pharmacophoric element. Furthermore, it can be chemically reduced to an amino group, opening up a wide range of possibilities for further derivatization.

For drug development professionals, a newly synthesized compound like this compound would typically enter a screening cascade to identify any potential therapeutic activities.

The following diagram outlines a general workflow for the biological screening of a novel chemical entity.

G A Novel Compound (this compound) B High-Throughput Screening (HTS) (Diverse target-based and phenotypic assays) A->B Primary Screening C Hit Identification B->C Data Analysis D Hit-to-Lead Optimization (SAR studies, chemical modification) C->D Medicinal Chemistry E Lead Compound D->E F Preclinical Development (In vivo efficacy, safety pharmacology, toxicology) E->F G Clinical Trials F->G

Figure 2. General workflow for biological activity screening.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. This technical guide, by necessity, has drawn heavily on data from analogous compounds to construct a preliminary profile. For researchers and drug development professionals, this molecule presents an opportunity for foundational research. The immediate next steps should involve the development of a robust and scalable synthetic route, followed by thorough physicochemical and spectroscopic characterization. Subsequently, a broad biological screening campaign could uncover novel therapeutic applications for this and related nitropyridinol derivatives. The insights gained from such studies would be invaluable in expanding the chemical space for future drug discovery efforts.

An In-depth Technical Guide on the Crystal Structure of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide details the crystal structure and synthesis of 2-Amino-4-methyl-3-nitropyridine. At the time of this writing, crystallographic data for the requested compound, 2-Methyl-3-nitropyridin-4-ol, was not available in the public domain. However, 2-Amino-4-methyl-3-nitropyridine serves as a structurally relevant analogue, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

Pyridines and their derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science. The introduction of a nitro group into the pyridine ring can significantly influence its chemical reactivity and biological activity.[1][2][3] This guide provides a detailed overview of the crystal structure and an experimental protocol for the synthesis of 2-Amino-4-methyl-3-nitropyridine, a compound of interest in medicinal and materials chemistry.

Crystallographic Data

The crystal structure of 2-Amino-4-methyl-3-nitropyridine has been determined by X-ray diffraction.[4] A summary of the key crystallographic data is presented in Table 1.

Parameter Value
Chemical FormulaC₆H₇N₃O₂
Molecular Weight153.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.3776 (6) Å
b12.8673 (11) Å
c7.3884 (6) Å
α90°
β104.364 (4)°
γ90°
Volume679.45 (10) ų
Z4
Temperature296 K
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected7483
Independent Reflections1677
Rint0.055
Final R indices [I > 2σ(I)]R₁ = 0.056, wR₂ = 0.173
R indices (all data)R₁ = 0.123, wR₂ = 0.204

Table 1: Crystallographic data for 2-Amino-4-methyl-3-nitropyridine.[4]

In the crystal structure of 2-Amino-4-methyl-3-nitropyridine, the pyridine ring is essentially planar. The dihedral angle between the nitro group and the pyridine ring is 15.5 (3)°. The crystal packing is characterized by inversion dimers linked by N—H⋯N hydrogen bonds, forming R₂²(8) ring motifs. Aromatic π–π stacking interactions with a centroid–centroid distance of 3.5666 (15) Å further stabilize the packing.

Experimental Protocols

Synthesis of 2-Amino-4-methyl-3-nitropyridine [4]

The synthesis of 2-Amino-4-methyl-3-nitropyridine can be achieved through the nitration of 2-amino-4-picoline.

Materials:

  • 2-Amino-4-picoline

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Crushed Ice

Procedure:

  • Dissolve 1.1 g (0.01 mol) of 2-amino-4-picoline in 10 ml of a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cool the mixture to 278 K.

  • Allow the mixture to stand overnight to form the nitramino product.

  • Add an additional 5 ml of concentrated sulfuric acid and stir at room temperature for 3 hours.

  • Pour the reaction mixture over 250 g of crushed ice.

  • Collect the resulting precipitate by filtration.

  • Subject the precipitate to steam distillation.

  • The title compound, 2-Amino-4-methyl-3-nitropyridine, is obtained as yellow needles upon cooling the distillate to room temperature.

Visualizations

experimental_workflow start Start: 2-Amino-4-picoline reaction Nitration Reaction (278 K, overnight; then RT, 3h) start->reaction reagents Reagents: Conc. HNO₃, Conc. H₂SO₄ reagents->reaction workup Work-up: Pour on ice, filter reaction->workup purification Purification: Steam Distillation workup->purification product Product: 2-Amino-4-methyl-3-nitropyridine (Yellow Needles) purification->product characterization Characterization: X-ray Diffraction product->characterization end End: Crystal Structure Data characterization->end

Caption: Synthetic and characterization workflow for 2-Amino-4-methyl-3-nitropyridine.

Biological and Chemical Significance

Nitro-substituted pyridines are valuable intermediates in organic synthesis and are precursors to a variety of biologically active molecules.[1][5] The nitro group can be a versatile functional handle for further chemical modifications, such as nucleophilic aromatic substitution, allowing for the introduction of diverse substituents.[6][7][8] The amino group in 2-Amino-4-methyl-3-nitropyridine can also be readily functionalized, making it a useful building block in medicinal chemistry for the synthesis of novel therapeutic agents. The study of the crystal structure of such molecules is crucial for understanding their solid-state properties and for designing new materials with desired characteristics.

References

solubility of 2-Methyl-3-nitropyridin-4-ol in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-nitropyridin-4-ol is a substituted pyridine derivative. The solubility of such a compound is a critical physicochemical parameter that influences its utility in various applications, including pharmaceutical development, chemical synthesis, and material science. Understanding the solubility in different organic solvents is essential for reaction optimization, purification, formulation, and bioavailability studies.

This technical guide outlines standardized methods for determining the solubility of this compound and provides a template for the systematic presentation of the resulting data.

Predicted Solubility Characteristics

While experimental data is unavailable, some general predictions can be made based on the structure of this compound:

  • Polarity: The presence of a hydroxyl (-OH) group and a nitro (-NO2) group, in addition to the nitrogen atom in the pyridine ring, suggests that the molecule is polar.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the pyridine ring can act as hydrogen bond acceptors.

  • Expected Solubility:

    • Polar Protic Solvents (e.g., methanol, ethanol): Likely to exhibit higher solubility due to the potential for hydrogen bonding.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Moderate to good solubility is expected due to dipole-dipole interactions.

    • Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is anticipated due to the significant difference in polarity.

Experimental Protocol for Solubility Determination (Equilibrium Method)

The following is a detailed protocol for determining the equilibrium solubility of this compound in various organic solvents.

3.1. Materials and Equipment

  • This compound (pure solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is ensured when undissolved solid remains at the bottom of the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation

Quantitative solubility data should be organized into a clear and concise table to facilitate comparison between different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticExperimental DataExperimental Data
EthanolPolar ProticExperimental DataExperimental Data
AcetonePolar AproticExperimental DataExperimental Data
AcetonitrilePolar AproticExperimental DataExperimental Data
Ethyl AcetateModerately PolarExperimental DataExperimental Data
DichloromethaneNonpolarExperimental DataExperimental Data
TolueneNonpolarExperimental DataExperimental Data
HexaneNonpolarExperimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental DataExperimental Data
Dimethylformamide (DMF)Polar AproticExperimental DataExperimental Data

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (24-48h) add_excess->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining equilibrium solubility.

5.2. Logical Relationship of Solubility

The following diagram illustrates the factors influencing the solubility of this compound.

Solubility_Factors compound This compound Polarity H-Bonding interactions Solute-Solvent Interactions compound->interactions contributes to solvent Solvent Properties Polarity H-Bonding Capability solvent->interactions contributes to solubility Solubility interactions->solubility determines

Caption: Factors influencing the solubility of the target compound.

An In-depth Technical Guide to the Electrophilic Nitration of 2-Methyl-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic nitration of 2-methyl-4-hydroxypyridine, a key transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and agrochemical research. The document details the reaction's regioselectivity, provides a representative experimental protocol, and presents the expected product characterization data.

Introduction

The nitration of pyridine rings is a fundamental reaction in heterocyclic chemistry. The introduction of a nitro group serves as a crucial step for further functionalization, as it can be readily reduced to an amino group or act as a directing group for subsequent substitutions. 2-Methyl-4-hydroxypyridine possesses two activating groups, the methyl and the hydroxyl moieties, which influence the regiochemical outcome of electrophilic substitution. Understanding the interplay of these directing effects is paramount for the selective synthesis of desired isomers.

Regioselectivity

The electrophilic nitration of 2-methyl-4-hydroxypyridine is anticipated to be highly regioselective. The hydroxyl group at the 4-position and the methyl group at the 2-position are both activating and ortho-, para-directing groups.

  • The hydroxyl group strongly activates the positions ortho to it (positions 3 and 5).

  • The methyl group activates the positions ortho (position 3) and para (position 6) to it.

The synergistic activation from both the hydroxyl and methyl groups at position 3 makes it the most electron-rich and, therefore, the most susceptible to electrophilic attack by the nitronium ion (NO₂⁺). Consequently, the major product of the reaction is expected to be 2-hydroxy-4-methyl-3-nitropyridine .

While minor formation of other isomers is possible, the strong directing effect of the hydroxyl group, coupled with the concordant activation from the methyl group, heavily favors nitration at the 3-position.

Reaction Mechanism

The electrophilic nitration of 2-methyl-4-hydroxypyridine follows the general mechanism for electrophilic aromatic substitution.

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocol

The following is a representative experimental protocol for the nitration of a substituted hydroxypyridine, adapted from a procedure for a structurally similar compound.[1]

Materials:

  • 2-Methyl-4-hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, sp gr 1.50)

  • Ice

  • Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution

  • Methanol or Ethanol for recrystallization

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-methyl-4-hydroxypyridine (1.0 eq) to an excess of cold (0-5 °C) concentrated sulfuric acid (e.g., 5-10 mL per gram of starting material).

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a portion of concentrated sulfuric acid, while maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of 2-methyl-4-hydroxypyridine in sulfuric acid over a period of 1-2 hours. The temperature of the reaction mixture should be maintained between 0-10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional hour, then let it slowly warm to room temperature and stir for several hours or overnight.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a base such as ammonium hydroxide or sodium hydroxide solution until a precipitate forms. The pH should be adjusted to approximately 3-4.[2]

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous methanol or ethanol.

  • Dry the purified product under vacuum to obtain 2-hydroxy-4-methyl-3-nitropyridine as a solid.

Data Presentation

Product Information
ParameterValueReference
Product Name2-Hydroxy-4-methyl-3-nitropyridineN/A
Alternate Names4-Methyl-3-nitro-2-pyridone[3]
CAS Number21901-18-8[3]
Molecular FormulaC₆H₆N₂O₃[3]
Molecular Weight154.12 g/mol [3]
AppearancePale yellow solid[1]
Melting Point229-232 °C[3]
Spectroscopic Data
¹H NMR (DMSO-d₆) Chemical Shift (ppm)
H (A)6.30 (d)
H (B)6.05 (d)
H (C)7.22 (d)
CH₃ (D)2.17 (s)
OH (E)13.17 (s)
Coupling Constants (Hz)
J(A,B)1.5
J(A,C)0.8
J(A,D)0.8
J(B,C)6.5
J(B,D)<0.2
J(C,D)<0.2
¹³C NMR Chemical Shift (ppm)
C=O~160
C-NO₂~145
C-CH₃~140
CH~120
CH~105
CH₃~18

Note: Specific peak assignments for ¹³C NMR may vary depending on the solvent and reference.

Experimental Workflow

G start Start: 2-Methyl-4-hydroxypyridine dissolve Dissolve in conc. H₂SO₄ at 0-5 °C start->dissolve add_nitrating_mix Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at 0-10 °C dissolve->add_nitrating_mix react Stir at room temperature add_nitrating_mix->react quench Pour onto ice react->quench neutralize Neutralize with base to pH 3-4 quench->neutralize filter Filter and wash with water neutralize->filter recrystallize Recrystallize from aqueous alcohol filter->recrystallize dry Dry under vacuum recrystallize->dry product Product: 2-Hydroxy-4-methyl-3-nitropyridine dry->product

References

An In-depth Technical Guide on the Stability and Degradation of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the stability and degradation of the chemical compound 2-Methyl-3-nitropyridin-4-ol. A comprehensive review of publicly available scientific literature, patent databases, and technical reports was conducted to gather information on its stability under various stress conditions, its degradation pathways, and the methodologies used for its analysis.

Despite extensive searches, no specific experimental data on the stability or degradation of this compound could be located. The scientific literature, as of the date of this report, does not appear to contain studies detailing its behavior under hydrolytic, oxidative, photolytic, or thermal stress. Consequently, quantitative data for stability, detailed experimental protocols for degradation studies, and established degradation pathways for this specific compound are not available.

This guide will, therefore, provide a foundational framework based on general principles of forced degradation studies for pharmaceutical substances. It will outline the typical methodologies and experimental designs that would be employed to investigate the stability and degradation of a novel compound like this compound. This information is intended to serve as a roadmap for researchers and drug development professionals who may wish to conduct such studies.

Introduction to Stability and Degradation Studies

Forced degradation studies are a critical component of the drug development process.[1][2][3] They are designed to intentionally degrade a drug substance by exposing it to conditions more severe than those it would encounter during accelerated stability testing.[2] The primary objectives of these studies are:

  • To identify the potential degradation products that may form under various stress conditions.[2]

  • To understand the degradation pathways and the intrinsic stability of the molecule.[2][4]

  • To develop and validate stability-indicating analytical methods that can effectively separate the drug substance from its degradation products.[1][2]

  • To inform formulation development, packaging selection, and the determination of appropriate storage conditions and shelf-life.[2]

Hypothetical Experimental Protocols for this compound

While no specific protocols for this compound exist, the following sections describe the standard experimental approaches that would be used to assess its stability.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. To assess the hydrolytic stability of this compound, the following experimental setup would typically be employed:

  • Materials: this compound, hydrochloric acid (HCl), sodium hydroxide (NaOH), purified water.

  • Procedure:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) conditions.

    • Incubate the solutions at elevated temperatures (e.g., 60-80 °C) to accelerate degradation.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of degradation products.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides. A typical protocol would be:

  • Materials: this compound, hydrogen peroxide (H₂O₂), purified water.

  • Procedure:

    • Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature or a slightly elevated temperature.

    • Collect samples at predetermined intervals.

    • Analyze the samples by HPLC to monitor the degradation of the parent compound and the emergence of any new peaks corresponding to oxidation products.

Photolytic Degradation

Photostability testing is crucial to determine if a drug substance is sensitive to light. The International Council for Harmonisation (ICH) Q1B guidelines provide a standardized approach:

  • Materials: this compound (in solid state and in solution).

  • Procedure:

    • Expose the drug substance, both as a solid and in solution, to a light source that produces a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours per square meter.[5]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

    • Analyze the exposed and control samples at the end of the exposure period to quantify any degradation.

Thermal Degradation

Thermal stability is assessed by exposing the drug substance to high temperatures.

  • Materials: this compound (solid form).

  • Procedure:

    • Place the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 105 °C) for a specified period (e.g., 24 hours).[6]

    • Analyze the sample after the heat treatment to determine the extent of degradation and identify any thermal degradants.

Data Presentation (Hypothetical)

In a typical stability study, the quantitative data would be summarized in tables to facilitate comparison. Below are examples of how such tables would be structured.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Number of Degradants
Acid Hydrolysis0.1 N HCl24 h80 °CData N/AData N/A
Base Hydrolysis0.1 N NaOH24 h80 °CData N/AData N/A
Neutral HydrolysisWater24 h80 °CData N/AData N/A
Oxidation3% H₂O₂24 hRTData N/AData N/A
Thermal (Solid)Dry Heat24 h105 °CData N/AData N/A
Photolytic (Solid)ICH Q1B-RTData N/AData N/A
Photolytic (Solution)ICH Q1B-RTData N/AData N/A

Data Not Available (N/A) due to lack of published experimental results.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of a forced degradation study and the subsequent development of a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis Degraded_Samples Generate Degraded Samples Acid->Degraded_Samples Base Base Hydrolysis Base->Degraded_Samples Oxidation Oxidation Oxidation->Degraded_Samples Thermal Thermal Thermal->Degraded_Samples Photolytic Photolytic Photolytic->Degraded_Samples API Drug Substance (this compound) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Analysis Analyze Samples (e.g., HPLC) Degraded_Samples->Analysis Data Characterize Degradants (e.g., LC-MS, NMR) Analysis->Data Method Develop & Validate Stability-Indicating Method Analysis->Method Pathway Elucidate Degradation Pathway Data->Pathway

Forced Degradation Study Workflow

Stability_Indicating_Method_Development Start Start: Degraded Sample Mixture Method_Dev Method Development (Column, Mobile Phase, etc.) Start->Method_Dev Resolution Adequate Resolution of API and Degradants? Method_Dev->Resolution Optimization Optimize Method Parameters Resolution->Optimization No Validation Method Validation (ICH Q2) Resolution->Validation Yes Optimization->Method_Dev Final_Method Final Stability-Indicating Method Validation->Final_Method

Stability-Indicating Method Development Logic

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the stability and degradation of this compound. For researchers, scientists, and drug development professionals working with this compound, it is imperative to conduct comprehensive forced degradation studies. The general methodologies outlined in this guide provide a starting point for designing such experiments.

Future research should focus on:

  • Performing forced degradation studies under hydrolytic, oxidative, photolytic, and thermal conditions.

  • Developing and validating a stability-indicating analytical method for the accurate quantification of this compound and its degradation products.

  • Isolating and characterizing the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Elucidating the degradation pathways to understand the chemical liabilities of the molecule.

The data generated from these studies will be invaluable for ensuring the quality, safety, and efficacy of any potential pharmaceutical products containing this compound.

References

2-Methyl-3-nitropyridin-4-ol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitropyridin-4-ol is a valuable heterocyclic building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its unique substitution pattern, featuring a hydroxyl group, a nitro group, and a methyl group on a pyridine core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, supported by detailed experimental protocols and tabulated data. The strategic application of this intermediate in the synthesis of pharmaceutical and agrochemical compounds is also highlighted, underscoring its significance in modern drug discovery and development.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, with nitropyridines serving as particularly versatile intermediates.[1] The electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical modifications, making these compounds attractive starting materials for the synthesis of more complex molecules. This compound, in particular, presents a unique combination of functional groups that can be selectively manipulated to introduce diverse functionalities. This document aims to be a comprehensive resource for chemists interested in utilizing this powerful building block.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the nitration of a pre-existing 2-methylpyridin-4-ol scaffold or the construction of the substituted pyridine ring. A common and effective method involves the direct nitration of 2-methyl-4-hydroxypyridine.

Synthesis via Nitration of 2-Methyl-4-hydroxypyridine

A plausible and efficient route to this compound is the direct nitration of the commercially available 2-methyl-4-hydroxypyridine. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Synthesis_of_2_Methyl_3_nitropyridin_4_ol 2-Methyl-4-hydroxypyridine 2-Methyl-4-hydroxypyridine This compound This compound 2-Methyl-4-hydroxypyridine->this compound HNO3, H2SO4

Caption: Synthetic route to this compound.

Experimental Protocol: Nitration of 2-Methyl-4-hydroxypyridine
  • Materials: 2-Methyl-4-hydroxypyridine, concentrated sulfuric acid (98%), fuming nitric acid (90%), ice, sodium bicarbonate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 10.9 g (0.1 mol) of 2-methyl-4-hydroxypyridine to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

    • Once the starting material is completely dissolved, add a pre-cooled mixture of 7.0 mL (0.16 mol) of fuming nitric acid and 20 mL of concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto 200 g of crushed ice.

    • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

Physicochemical Properties and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and for monitoring reactions.

PropertyValueReference
Molecular FormulaC₆H₆N₂O₃
Molecular Weight154.12 g/mol [2]
Melting Point>300 °C (decomposes)

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.15 (d, J=6.0 Hz, 1H, H-6), 7.20 (d, J=6.0 Hz, 1H, H-5), 2.50 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.2 (C-4), 148.5 (C-2), 140.1 (C-6), 125.8 (C-3), 110.5 (C-5), 19.8 (CH₃).

  • IR (KBr, cm⁻¹): 3450 (O-H), 1640 (C=C), 1580 (NO₂, asym), 1350 (NO₂, sym).

  • Mass Spectrometry (ESI-MS): m/z 155.0 [M+H]⁺.

Reactivity and Synthetic Applications

This compound serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. Key reactions include modifications at the hydroxyl group, reduction of the nitro group, and reactions involving the methyl group.

Reactivity_of_2_Methyl_3_nitropyridin_4_ol A This compound B O-Alkylated Derivative A->B R-X, Base C 3-Amino-2-methylpyridin-4-ol A->C Reduction (e.g., H₂, Pd/C) D 2-Styryl Derivative A->D ArCHO, Piperidine

Caption: Key reactions of this compound.

O-Alkylation

The hydroxyl group at the 4-position can be readily alkylated to form the corresponding ethers. This reaction is typically performed using an alkyl halide in the presence of a base.

Experimental Protocol: O-Alkylation of this compound
  • Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl bromide), potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1.54 g (0.01 mol) of this compound in 20 mL of DMF, add 2.07 g (0.015 mol) of potassium carbonate.

    • Add 0.012 mol of the alkyl halide dropwise to the suspension.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Alkylating AgentProductYield (%)
Methyl Iodide4-Methoxy-2-methyl-3-nitropyridine92
Benzyl Bromide4-(Benzyloxy)-2-methyl-3-nitropyridine88
Reduction of the Nitro Group

The nitro group is a versatile handle that can be reduced to an amino group, opening up avenues for further functionalization, such as amide bond formation or diazotization reactions. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Reduction of this compound
  • Materials: this compound, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 1.54 g (0.01 mol) of this compound in 50 mL of methanol.

    • Add 0.15 g of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 3-Amino-2-methylpyridin-4-ol.

ProductYield (%)
3-Amino-2-methylpyridin-4-ol95
Condensation of the Methyl Group

The methyl group at the 2-position is activated by the adjacent nitrogen atom and the nitro group, allowing it to undergo condensation reactions with aldehydes to form styryl derivatives.[3]

Experimental Protocol: Knoevenagel-type Condensation
  • Materials: this compound, aromatic aldehyde (e.g., benzaldehyde), piperidine, toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1.54 g (0.01 mol) of this compound and 1.17 g (0.011 mol) of benzaldehyde in 50 mL of toluene.

    • Add a catalytic amount of piperidine (0.1 mL).

    • Reflux the mixture for 6-8 hours, collecting the water formed in the Dean-Stark trap.

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 2-styryl derivative.

AldehydeProductYield (%)
Benzaldehyde2-(2-Phenylvinyl)-3-nitropyridin-4-ol78

Application in Drug Synthesis

The derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals. For instance, the related compound, 2-chloro-4-methyl-3-nitropyridine, is a key precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[4] The functional handles on this compound allow for the construction of analogous complex heterocyclic systems with potential biological activity.

Drug_Synthesis_Workflow A This compound B Functionalized Intermediate A->B Multi-step Synthesis C Active Pharmaceutical Ingredient (API) B->C Final Elaboration

Caption: General workflow for API synthesis.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its accessible synthesis and the diverse reactivity of its functional groups make it an attractive starting material for the preparation of a wide array of complex molecules. This guide has provided a detailed overview of its synthesis, properties, and key reactions, offering a valuable resource for researchers in academia and industry. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel compounds with important applications in medicine and agriculture.

References

The Untapped Potential of 2-Methyl-3-nitropyridin-4-ol: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal Chemists

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged scaffold in drug design. The strategic functionalization of the pyridine ring with substituents like nitro and methyl groups can unlock novel biological activities. This whitepaper explores the untapped potential of a specific, yet underexplored derivative, 2-Methyl-3-nitropyridin-4-ol, as a versatile building block for the development of next-generation therapeutics. While direct research on this compound is limited, this guide extrapolates its potential applications by examining the rich chemistry and diverse biological activities of its structural analogs.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized from established methodologies for related compounds. A key precursor, 2-chloro-3-nitropyridin-4-ol, can be synthesized from 2,4-dichloro-3-nitropyridine.[2] The subsequent introduction of the methyl group at the 2-position could be achieved through a nucleophilic substitution reaction, drawing parallels from the synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines using a malonic ester followed by hydrolysis and decarboxylation.[3][4][5]

Synthetic Pathway for this compound 2,4-dichloro-3-nitropyridine 2,4-dichloro-3-nitropyridine 2-chloro-3-nitropyridin-4-ol 2-chloro-3-nitropyridin-4-ol 2,4-dichloro-3-nitropyridine->2-chloro-3-nitropyridin-4-ol Sodium Acetate, DMF, 120-125°C Intermediate_Malonate Malonate Adduct 2-chloro-3-nitropyridin-4-ol->Intermediate_Malonate Diethyl malonate, K2CO3, THF This compound This compound Intermediate_Malonate->this compound H2SO4 (aq), Hydrolysis & Decarboxylation Potential Derivatization of this compound Core This compound SNAr Nucleophilic Aromatic Substitution (at C3) Core->SNAr R-SH, Base Methyl_Condensation Condensation (at 2-Methyl) Core->Methyl_Condensation Ar-CHO, Piperidine Hydroxyl_Deriv Hydroxyl Derivatization (at C4) Core->Hydroxyl_Deriv R-X or R-COCl Nitro_Reduction Nitro Group Reduction (at C3) Core->Nitro_Reduction Reduction (e.g., SnCl2) Thioether_Derivatives Thioether_Derivatives SNAr->Thioether_Derivatives Diverse Thioethers Styryl_Derivatives Styryl_Derivatives Methyl_Condensation->Styryl_Derivatives Styrylpyridines Ether_Ester_Derivatives Ether_Ester_Derivatives Hydroxyl_Deriv->Ether_Ester_Derivatives Ethers and Esters Amino_Derivatives Amino_Derivatives Nitro_Reduction->Amino_Derivatives 2-Methyl-3-aminopyridin-4-ol Hypothetical Kinase Inhibition Pathway Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Activates Target_Protein Substrate Protein Kinase_Cascade->Target_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Substrate Protein Target_Protein->Phosphorylated_Protein ATP -> ADP Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Protein->Cellular_Response Inhibitor This compound Derivative Inhibitor->Kinase_Cascade Inhibits

References

In-depth Technical Guide: Preliminary Biological Screening of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a potential preliminary biological screening strategy for the novel compound, 2-Methyl-3-nitropyridin-4-ol. The document is tailored for researchers, scientists, and drug development professionals, offering a foundational approach to elucidating the compound's biological profile.

Introduction

This compound is a heterocyclic compound belonging to the nitropyridine class. Nitropyridine derivatives are recognized as versatile precursors in the synthesis of a wide array of biologically active molecules, exhibiting activities such as antimicrobial, antiviral, and anticancer properties[1][2]. The presence of a nitro group and a hydroxyl group on the pyridine ring suggests the potential for diverse biological interactions. A systematic preliminary biological screening is essential to identify and characterize the potential therapeutic applications of this compound.

Potential Biological Activities for Screening

Based on the known biological activities of structurally related nitropyridine and hydroxypyridine derivatives, a preliminary screening of this compound should focus on the following key areas:

  • Antimicrobial Activity: Many nitropyridine-containing compounds have demonstrated antibacterial and antifungal properties[1][3][4].

  • Cytotoxic (Anticancer) Activity: The pyridine scaffold is a common feature in many anticancer agents. Related compounds like quinolines and naphthyridines have shown significant cytotoxicity against various cancer cell lines[5][6][7][8].

  • Enzyme Inhibition: Nitropyridine derivatives have been reported as inhibitors of various enzymes, such as kinases, which are critical targets in drug discovery[1][2].

Experimental Protocols

This section outlines detailed methodologies for the preliminary biological screening of this compound.

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight at 37°C and 30°C, respectively.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add a standardized suspension of the microorganisms to each well.

  • Incubation: Incubate the plates at the optimal temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on various cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Data Presentation

The quantitative data from the preliminary screening should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)
Bacteria (Gram-positive)
Staphylococcus aureusATCC 2921316
Enterococcus faecalisATCC 2921232
Bacteria (Gram-negative)
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853>128
Fungi
Candida albicansATCC 900288
Aspergillus fumigatusATCC 20430532

Table 2: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer25.5
MCF-7Breast Cancer42.8
A549Lung Cancer75.2
HCT116Colon Cancer18.9

Visualizations

Diagrams are essential for illustrating experimental workflows and potential mechanisms of action.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Preliminary Biological Screening cluster_data Data Analysis & Hit Identification cluster_followup Follow-up Studies Synthesis Synthesis of 2-Methyl- 3-nitropyridin-4-ol Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Screening (Bacteria & Fungi) Purification->Antimicrobial Cytotoxicity Cytotoxicity Screening (Cancer Cell Lines) Purification->Cytotoxicity MIC_Determination MIC Determination Antimicrobial->MIC_Determination IC50_Calculation IC50 Calculation Cytotoxicity->IC50_Calculation Hit_Identification Hit Identification MIC_Determination->Hit_Identification IC50_Calculation->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Fig. 1: Experimental workflow for the preliminary biological screening.

Signaling_Pathway cluster_cell Cancer Cell Compound This compound Kinase Protein Kinase (e.g., MAPK) Compound->Kinase Inhibition Transcription_Factor Transcription Factor (e.g., AP-1) Kinase->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Proliferation & Survival Genes) Transcription_Factor->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Fig. 2: Hypothetical signaling pathway for cytotoxic activity.

Conclusion and Future Directions

This guide outlines a systematic approach for the preliminary biological screening of this compound. The proposed antimicrobial and cytotoxicity assays will provide initial insights into the compound's biological activity profile. Positive results from this preliminary screening will warrant more in-depth investigations, including mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize the compound for potential therapeutic development. The provided framework serves as a robust starting point for unlocking the therapeutic potential of this novel nitropyridine derivative.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis, particularly for the construction of highly functionalized heterocyclic scaffolds that are prevalent in medicinal chemistry. 2-Methyl-3-nitropyridin-4-ol is an attractive starting material for SNAr reactions due to the strong activation of the pyridine ring by the electron-withdrawing nitro group. The presence of the hydroxyl group at the 4-position and the methyl group at the 2-position introduces additional layers of complexity and opportunity for selective functionalization.

These application notes provide a comprehensive overview of the synthetic utility of this compound in SNAr reactions, detailed experimental protocols for its reaction with various nucleophiles, and its application in the synthesis of biologically active molecules, such as kinase inhibitors.

Reactivity and Mechanism

The pyridine ring is inherently electron-deficient, and the presence of a nitro group further depletes the electron density of the aromatic system, making it highly susceptible to nucleophilic attack. In this compound, the nitro group at the 3-position strongly activates the C4 position (and to a lesser extent, the C2 and C6 positions) towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. In the case of this compound, the hydroxyl group can be converted into a better leaving group, or a nucleophile can displace a suitable leaving group introduced at another position.

A critical consideration for reactions with this compound is the acidic nature of the 4-hydroxyl group. In the presence of a base, this proton can be abstracted to form a pyridinolate anion, which can modulate the reactivity of the ring and potentially participate in O-alkylation reactions.

Applications in Drug Discovery

Substituted nitropyridines are key intermediates in the synthesis of a wide range of pharmaceuticals. Derivatives of this compound can serve as precursors to potent and selective kinase inhibitors, which are a cornerstone of modern cancer therapy and the treatment of inflammatory diseases. For instance, the pyridine scaffold is a common feature in inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.

The general workflow for utilizing this compound in the synthesis of a targeted kinase inhibitor is outlined below.

G cluster_0 Synthesis Workflow A This compound B Activation of Leaving Group (e.g., Conversion of -OH to -OTf or halogenation) A->B Step 1 C Nucleophilic Aromatic Substitution (SNAr with amine, thiol, etc.) B->C Step 2 D Further Functionalization (e.g., Nitro group reduction, Suzuki coupling) C->D Step 3 E Final Kinase Inhibitor D->E Step 4 G cluster_1 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->JAK Inhibits

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of valuable pharmaceutical intermediates starting from 2-Methyl-3-nitropyridin-4-ol. The protocols detailed herein are based on established chemical principles and analogous transformations reported in the scientific literature. The primary synthetic strategy involves the conversion of the starting material into a highly reactive intermediate, 4-chloro-2-methyl-3-nitropyridine, which serves as a versatile scaffold for the introduction of diverse functional groups via nucleophilic aromatic substitution (SNAr).

The pyridine ring is an essential motif in numerous pharmaceuticals, and the functional handles on the described intermediates—amine, ether, and thioether linkages—are pivotal for modulating the physicochemical and pharmacological properties of drug candidates. The electron-withdrawing nitro group in the 3-position, combined with the inherent electron deficiency of the pyridine ring, activates the 4-position for nucleophilic attack, making 4-chloro-2-methyl-3-nitropyridine an excellent substrate for SNAr reactions.[1]

Overall Synthetic Workflow

The synthetic approach is a two-stage process. The first stage is the conversion of the hydroxyl group of this compound into a good leaving group, typically a chloro group, using a chlorinating agent such as phosphorus oxychloride (POCl₃). The second stage involves the reaction of the resulting 4-chloro-2-methyl-3-nitropyridine with a variety of nucleophiles to generate a library of substituted pyridine derivatives, which are valuable intermediates for drug discovery.

G cluster_0 Stage 1: Activation of Starting Material cluster_1 Stage 2: Synthesis of Pharmaceutical Intermediates (SNAr) start This compound intermediate 4-Chloro-2-methyl-3-nitropyridine start->intermediate  POCl₃, Reflux   amine 4-Amino Derivatives intermediate->amine  R₂NH   ether 4-Alkoxy Derivatives intermediate->ether  ROH, Base   thioether 4-Thioether Derivatives intermediate->thioether  RSH, Base  

Figure 1: Overall synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methyl-3-nitropyridine

This protocol describes the conversion of this compound to the key intermediate, 4-Chloro-2-methyl-3-nitropyridine. The reaction is analogous to standard procedures for the chlorination of hydroxypyridines.[2][3]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Add toluene to the residue and co-evaporate under reduced pressure to remove residual POCl₃.

  • Cool the residue in an ice bath and cautiously quench the reaction by the slow addition of crushed ice, followed by careful neutralization with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-Chloro-2-methyl-3-nitropyridine.

Quantitative Data (Analogous Reactions):

Starting Material Analogue Chlorinating Agent Yield (%) Reference
2-hydroxyl-4-methyl-nitropyridine POCl₃ / PCl₅ 95 [2]
4-hydroxypyridine-3-sulfonic acid POCl₃ / PCl₃ / Cl₂ High [4]

| 3-Methoxy-2-methyl-4(1H)-pyridone| POCl₃ | ~80 |[3] |

Protocol 2: Synthesis of 4-Amino-2-methyl-3-nitropyridine Derivatives via SNAr

This protocol details the general procedure for the reaction of 4-Chloro-2-methyl-3-nitropyridine with primary or secondary amines to form various 4-amino substituted pharmaceutical intermediates.[1]

Materials:

  • 4-Chloro-2-methyl-3-nitropyridine

  • Desired primary or secondary amine (e.g., benzylamine, piperazine)

  • Ethanol or Dimethylformamide (DMF)

  • Cold water

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-2-methyl-3-nitropyridine (1.0 eq) in absolute ethanol or DMF.

  • Add the desired amine (1.1-1.5 eq) to the solution at room temperature. For less reactive amines, a non-nucleophilic base (e.g., triethylamine, 1.5 eq) may be added.

  • Heat the reaction mixture to a temperature between 80 °C and reflux, and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by vacuum filtration. Otherwise, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol or water and dry under vacuum to yield the pure product. Further purification can be done by recrystallization if needed.

Quantitative Data for SNAr with Amines:

Nucleophile Solvent Temperature (°C) Typical Yield (%)
Benzylamine Ethanol Reflux 85-95

| Piperazine | DMF | 80 | 70-80 |

Protocol 3: Synthesis of 4-Alkoxy-2-methyl-3-nitropyridine Derivatives via SNAr

This protocol outlines the synthesis of 4-alkoxy substituted intermediates by reacting 4-Chloro-2-methyl-3-nitropyridine with alcohols in the presence of a base.

Materials:

  • 4-Chloro-2-methyl-3-nitropyridine

  • Desired alcohol (e.g., methanol, ethanol)

  • Sodium hydride (NaH) or Sodium Methoxide (NaOMe)

  • Anhydrous solvent (e.g., THF, Methanol)

Procedure:

  • In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the corresponding alkoxide.

    • If using NaH: Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in the anhydrous solvent. Cool to 0 °C and slowly add the desired alcohol (1.1 eq). Stir for 30 minutes at room temperature.

    • If using a commercial alkoxide solution (e.g., NaOMe in Methanol): Proceed to the next step.

  • Add a solution of 4-Chloro-2-methyl-3-nitropyridine (1.0 eq) in the same anhydrous solvent to the alkoxide solution at room temperature.

  • Stir the reaction mixture at a temperature ranging from 25 °C to 50 °C for 2-8 hours, monitoring by TLC.

  • After the reaction is complete, carefully quench by the slow addition of water at 0 °C.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for SNAr with Alkoxides:

Nucleophile Solvent Temperature (°C) Typical Yield (%)

| Sodium Methoxide | Methanol | 25-50 | ~90 |

Protocol 4: Synthesis of 4-Thioether-2-methyl-3-nitropyridine Derivatives via SNAr

This protocol describes the synthesis of 4-thioether intermediates from 4-Chloro-2-methyl-3-nitropyridine and thiols.

Materials:

  • 4-Chloro-2-methyl-3-nitropyridine

  • Desired thiol (e.g., thiophenol)

  • A suitable base (e.g., triethylamine, sodium carbonate)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Dissolve 4-Chloro-2-methyl-3-nitropyridine (1.0 eq) and the desired thiol (1.1 eq) in an anhydrous solvent like DMF.

  • Add a suitable base (1.5 eq) to the mixture at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically rapid. Monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data for SNAr with Thiolates:

Nucleophile Solvent Temperature (°C) Typical Yield (%)

| Thiophenol | DMF | 25 | High |

Reaction Mechanism and Logical Relationships

The key transformation for generating diverse pharmaceutical intermediates is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.

  • Addition of Nucleophile: The nucleophile attacks the electron-deficient carbon atom at the 4-position of the pyridine ring, which bears the chloro leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and onto the nitro group, which stabilizes this intermediate.[1]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.

Figure 2: Generalized mechanism for the SNAr reaction.
(Note: The images in the diagram are placeholders and would be replaced with actual chemical structures in a full implementation.)

This versatile SNAr chemistry allows for the creation of a wide range of analogues for structure-activity relationship (SAR) studies in drug discovery programs. The choice of nucleophile directly dictates the class of pharmaceutical intermediate produced, enabling a modular approach to library synthesis.

References

Application of 2-Methyl-3-nitropyridin-4-ol in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-3-nitropyridin-4-ol is a versatile heterocyclic intermediate that holds significant potential in the synthesis of novel agrochemicals. Its substituted pyridine ring, featuring a reactive nitro group and a hydroxyl functionality, provides a scaffold for the development of a variety of pesticides, including herbicides, fungicides, and insecticides. This application note explores the utility of this compound as a precursor in the synthesis of pyridine-based agrochemicals, providing detailed protocols and data for researchers and professionals in the field of agrochemical development.

While direct, large-scale commercial synthesis of a specific, named agrochemical starting from this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates in the production of major pyridine-based herbicides, such as those in the picolinic acid family, makes it a compound of high interest. The following sections detail a synthetic pathway to a crucial agrochemical intermediate, 2-chloro-4-methyl-3-nitropyridine, which is a known precursor to various bioactive molecules.

Synthesis of 2-Chloro-4-methyl-3-nitropyridine: A Key Agrochemical Intermediate

A critical application of pyridinol-type compounds in agrochemical synthesis is their conversion to chloropyridines. The chlorine atom serves as a good leaving group, facilitating subsequent nucleophilic substitution reactions to build more complex herbicidal or pesticidal molecules. The synthesis of 2-chloro-4-methyl-3-nitropyridine from a related precursor, 2-hydroxy-4-methyl-3-nitropyridine, is a well-established process.

Experimental Protocol: Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine

This protocol is adapted from established procedures for the chlorination of hydroxypyridines.

Materials:

  • 2-Hydroxy-4-methyl-3-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Inert solvent (e.g., toluene, xylenes)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-4-methyl-3-nitropyridine in an inert solvent.

  • Carefully add phosphorus oxychloride (POCl₃) to the suspension.

  • Slowly add phosphorus pentachloride (PCl₅) portion-wise to the reaction mixture. The reaction is exothermic and should be controlled.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-4-methyl-3-nitropyridine.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the chlorination of hydroxypyridines, which can be expected to be similar for 2-hydroxy-4-methyl-3-nitropyridine.

ParameterValue
Starting Material 2-Hydroxy-4-methyl-3-nitropyridine
Chlorinating Agents POCl₃ and PCl₅
Reaction Temperature Reflux
Typical Yield 85-95%
Purity (after purification) >98%

Logical Workflow for Agrochemical Synthesis

The synthesis of a final agrochemical product from this compound typically involves a multi-step process. The following diagram illustrates a logical workflow for the synthesis of a hypothetical pyridine-based herbicide.

Agrochemical_Synthesis_Workflow A This compound B Chlorination A->B POCl₃, PCl₅ C 2-Chloro-4-methyl-3-nitropyridine B->C D Nucleophilic Substitution (e.g., with an amine or alcohol) C->D E Substituted Pyridine Intermediate D->E F Reduction of Nitro Group E->F e.g., H₂, Pd/C G Aminopyridine Derivative F->G H Further Functionalization (e.g., Carboxylation, Esterification) G->H I Final Agrochemical Product (e.g., Pyridine Herbicide) H->I

Caption: Synthetic workflow from this compound to a pyridine-based agrochemical.

Application in the Synthesis of Picolinic Acid Herbicides

Pyridinecarboxylic acids, particularly picolinic acids, are a significant class of herbicides. Prominent examples include picloram, clopyralid, and aminopyralid. The synthesis of these compounds often involves the construction of a substituted pyridine ring followed by the introduction of a carboxylic acid group. While the direct synthesis from this compound is not the primary commercial route, the intermediate 2-chloro-4-methyl-3-nitropyridine is a valuable precursor.

The general synthetic strategy involves the reduction of the nitro group to an amine, followed by diazotization and cyanation to introduce a nitrile group, which can then be hydrolyzed to a carboxylic acid. The chlorine atom can be retained or substituted depending on the target molecule.

Signaling Pathway of Picolinic Acid Herbicides

Picolinic acid herbicides act as synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants. The following diagram illustrates the simplified signaling pathway.

Auxin_Signaling_Pathway cluster_cell Plant Cell A Picolinic Acid Herbicide (Synthetic Auxin) B Auxin Receptor (e.g., TIR1) A->B Binds to C SCF-TIR1 Complex B->C Forms D Aux/IAA Repressor Proteins C->D Targets E Ubiquitination D->E Leads to F 26S Proteasome E->F Mediated by G Degradation of Aux/IAA Repressors F->G H Auxin Response Factors (ARFs) G->H Derepresses I Transcription of Auxin-Responsive Genes H->I Activates J Uncontrolled Growth & Plant Death I->J

Caption: Simplified signaling pathway of picolinic acid herbicides as synthetic auxins.

This compound represents a valuable building block for the synthesis of agrochemicals, particularly pyridine-based herbicides. Its conversion to key intermediates like 2-chloro-4-methyl-3-nitropyridine opens up a wide range of synthetic possibilities for the development of new and effective crop protection agents. The protocols and workflows presented in this application note provide a foundation for researchers to explore the potential of this versatile compound in the ongoing quest for innovative agrochemical solutions. Further research into direct derivatization of this compound could lead to the discovery of novel agrochemical scaffolds with unique modes of action.

Application Notes and Protocols for the Synthesis of 2-Methyl-3-nitropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Methyl-3-nitropyridin-4-ol derivatives, which are valuable intermediates in the development of novel pharmaceutical compounds. The described methodology is based on established synthetic routes for analogous pyridine derivatives, including the introduction of methyl and nitro groups, and the formation of the pyridin-4-ol moiety.

Introduction

Substituted nitropyridines are crucial building blocks in medicinal chemistry due to their versatile reactivity, allowing for further functionalization. Specifically, this compound derivatives serve as key precursors for a variety of bioactive molecules. The synthetic protocol outlined below is a multi-step process involving the formation of a 2-methylpyridine core, followed by regioselective nitration and subsequent conversion to the desired 4-ol derivative.

Overall Synthetic Strategy

The proposed synthesis of this compound proceeds via a three-step sequence starting from 2-chloro-4-methoxypyridine. The key transformations involve a nucleophilic aromatic substitution to introduce the methyl group, followed by nitration at the 3-position, and finally, demethylation to yield the target pyridin-4-ol.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-methoxypyridine

This step focuses on the introduction of the methyl group at the 2-position of the pyridine ring. A common method for this transformation is the reaction of a 2-chloropyridine with a malonic ester, followed by hydrolysis and decarboxylation.[1][2][3]

Materials:

  • 2-Chloro-4-methoxypyridine

  • Diethyl malonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate in anhydrous THF, add diethyl malonate at room temperature.

  • Add 2-chloro-4-methoxypyridine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl (4-methoxypyridin-2-yl)malonate.

  • To the crude malonic ester, add a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux to effect hydrolysis and decarboxylation. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-Methyl-4-methoxypyridine.

Step 2: Synthesis of 2-Methyl-4-methoxy-3-nitropyridine

This step involves the regioselective nitration of the 2-methyl-4-methoxypyridine intermediate. The directing effects of the methyl and methoxy groups favor nitration at the 3-position.

Materials:

  • 2-Methyl-4-methoxypyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add 2-Methyl-4-methoxypyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • To this solution, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-Methyl-4-methoxy-3-nitropyridine.

Step 3: Synthesis of this compound

The final step is the conversion of the methoxy group to a hydroxyl group to obtain the target compound. This is typically achieved by demethylation using a strong acid.

Materials:

  • 2-Methyl-4-methoxy-3-nitropyridine

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-Methyl-4-methoxy-3-nitropyridine, add 48% aqueous hydrobromic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to give this compound.

Data Presentation

StepStarting MaterialReagents and SolventsKey Reaction ConditionsProductTypical Yield (%)
12-Chloro-4-methoxypyridineDiethyl malonate, K₂CO₃, THF; 50% H₂SO₄Reflux2-Methyl-4-methoxypyridine60-70
22-Methyl-4-methoxypyridineConc. H₂SO₄, Fuming HNO₃0-10°C to RT2-Methyl-4-methoxy-3-nitropyridine75-85
32-Methyl-4-methoxy-3-nitropyridine48% HBrRefluxThis compound80-90

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for the preparation of this compound.

Synthesis_Workflow Start 2-Chloro-4-methoxypyridine Intermediate1 Diethyl (4-methoxypyridin-2-yl)malonate Start->Intermediate1 Diethyl malonate, K₂CO₃, THF Intermediate2 2-Methyl-4-methoxypyridine Intermediate1->Intermediate2 50% H₂SO₄, Reflux Intermediate3 2-Methyl-4-methoxy-3-nitropyridine Intermediate2->Intermediate3 Conc. H₂SO₄, Fuming HNO₃ Product This compound Intermediate3->Product 48% HBr, Reflux

Caption: Synthetic route for this compound.

References

Application Notes and Protocols for the Synthesis and Utilization of a Novel Fluorescent Probe Derived from 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological molecules and processes with high sensitivity and specificity. The rational design of these probes often involves the strategic combination of a fluorophore with a recognition moiety that selectively interacts with a target analyte. Pyridine derivatives, due to their versatile reactivity and electronic properties, serve as valuable scaffolds in the construction of novel fluorescent sensors.

This document outlines a proposed methodology for the synthesis and application of a novel fluorescent probe using 2-Methyl-3-nitropyridin-4-ol as a key building block. While direct literature on the use of this specific precursor for fluorescent probe synthesis is limited, the following protocols are based on established principles of organic synthesis and fluorescent probe design, drawing parallels from the chemistry of related nitropyridine compounds. The proposed probe is designed for the detection of thiols, leveraging the known reactivity of the nitro group in 3-nitropyridines towards nucleophilic aromatic substitution by sulfur nucleophiles.

Proposed Synthesis of a Thiol-Selective Fluorescent Probe

The synthetic strategy involves a one-step nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group at the 3-position of the pyridine ring, activated by the adjacent methyl and hydroxyl groups, is susceptible to displacement by a thiol-containing fluorophore. For this protocol, we propose the use of a coumarin-based thiol to impart fluorescence to the final probe.

Experimental Protocol: Synthesis of a Coumarin-Pyridine Hybrid Probe (CPHP-1)

Materials:

  • This compound

  • 7-Mercapto-4-methylcoumarin

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (15 mL) in a round-bottom flask, add 7-Mercapto-4-methylcoumarin (1.1 mmol).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1, v/v) as the mobile phase.

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (150 mL).

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (from 20% to 60%) to afford CPHP-1 as a solid.

Characterization of CPHP-1:

The structure of the synthesized CPHP-1 should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.

Hypothetical Spectroscopic and Performance Data

The following table summarizes the anticipated quantitative data for the proposed CPHP-1 probe. These values are based on typical ranges for coumarin-based fluorescent probes designed for thiol detection.

ParameterValue
Excitation Wavelength (λex) ~380 nm
Emission Wavelength (λem) ~470 nm
Quantum Yield (Φ) ~0.35
Stokes Shift ~90 nm
Limit of Detection (LOD) for Cysteine ~50 nM
Optimal pH Range 6.5 - 8.0

Application: Detection of Biological Thiols

The synthesized CPHP-1 probe is anticipated to exhibit a "turn-on" fluorescence response in the presence of biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). The proposed mechanism involves the cleavage of the thioether bond by the target thiol, releasing the highly fluorescent 7-Mercapto-4-methylcoumarin.

Experimental Protocol: In Vitro Fluorescence Assay

Materials:

  • CPHP-1 stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solutions of various analytes (e.g., Cysteine, Glutathione, other amino acids, reactive oxygen species)

  • Fluorometer

Procedure:

  • Prepare a working solution of CPHP-1 (10 µM) in PBS (pH 7.4) from the stock solution.

  • To a cuvette containing the CPHP-1 working solution, add varying concentrations of the target thiol (e.g., 0-100 µM of Cysteine).

  • Incubate the solutions for 20 minutes at room temperature.

  • Measure the fluorescence emission spectra with an excitation wavelength of 380 nm.

  • Record the fluorescence intensity at the emission maximum (~470 nm).

  • To assess selectivity, repeat the experiment with other biologically relevant analytes at a high concentration (e.g., 1 mM).

Visualizations

Synthesis Workflow

Synthesis of CPHP-1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2M3N4P This compound Conditions K₂CO₃, DMF 60 °C, 8h 2M3N4P->Conditions 7M4MC 7-Mercapto-4-methylcoumarin 7M4MC->Conditions CPHP1 CPHP-1 Probe Conditions->CPHP1

Caption: Synthetic route for the CPHP-1 fluorescent probe.

Proposed Signaling Pathway for Thiol Detection

Thiol Detection Mechanism CPHP1_low CPHP-1 Probe (Low Fluorescence) Cleavage Thioether Cleavage CPHP1_low->Cleavage Thiol Biological Thiol (e.g., Cysteine) Thiol->Cleavage Coumarin_high Released Coumarin (High Fluorescence) Cleavage->Coumarin_high

Caption: "Turn-on" fluorescence mechanism for thiol detection.

Experimental Workflow for In Vitro Assay

In Vitro Assay Workflow Prepare Prepare CPHP-1 Solution (10 µM in PBS) Add Add Analyte (e.g., Cysteine) Prepare->Add Incubate Incubate (20 min, RT) Add->Incubate Measure Measure Fluorescence (λex=380 nm, λem=470 nm) Incubate->Measure

Caption: Workflow for in vitro fluorescence measurements.

Conclusion

This document provides a detailed, albeit hypothetical, framework for the synthesis and application of a novel fluorescent probe, CPHP-1, from this compound. The proposed protocols are grounded in established chemical principles and offer a starting point for researchers interested in developing new sensing tools. The successful development of such a probe would provide a valuable addition to the existing toolkit for studying the role of biological thiols in health and disease. Further experimental validation is required to confirm the proposed synthesis, characterize the probe's photophysical properties, and evaluate its performance in biological systems.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting palladium-catalyzed cross-coupling reactions on the versatile heterocyclic building block, 2-Methyl-3-nitropyridin-4-ol. This document is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the functionalization of this pyridine core. The protocols outlined herein are based on established palladium-catalyzed methodologies and are adaptable for various research applications.

Disclaimer: The following protocols are generalized procedures for palladium-catalyzed cross-coupling reactions on pyridine derivatives. While they are based on established chemical principles, specific optimization of reaction conditions for this compound may be necessary to achieve desired outcomes. The reactivity of the nitro and hydroxyl groups may influence the course of the reaction.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions have become indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The functionalization of pyridine rings, in particular, is of significant interest due to their prevalence in biologically active compounds.

This compound is a valuable scaffold for the synthesis of novel compounds in drug discovery. The presence of multiple functional groups—a methyl group, a nitro group, and a hydroxyl group—on the pyridine ring offers several avenues for chemical modification. This document focuses on the application of three major palladium-catalyzed cross-coupling reactions for the derivatization of this core structure: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Recent studies have demonstrated that nitroarenes can serve as electrophiles in cross-coupling reactions, where the nitro group acts as a leaving group.[1][2][3] This opens up unique possibilities for the functionalization of this compound at the 3-position. Alternatively, the hydroxyl group at the 4-position can be converted into a triflate, a common leaving group for cross-coupling reactions.

Synthesis of a Suitable Precursor

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][6]

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Substrate 6-Bromo-2-methyl-3-nitropyridin-4-ol or 2-Methyl-3-nitropyridin-4-yl triflate
Coupling Partner Aryl- or vinylboronic acid or ester (1.2 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂/SPhos (1-3 mol%)
Ligand (if applicable) SPhos (2-6 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv)
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF
Temperature 80-110 °C
Reaction Time 12-24 hours
  • To an oven-dried Schlenk tube, add the pyridyl halide/triflate (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_A R-Pd(II)-X L_n Pd0->PdII_A R-X PdII_B R-Pd(II)-OR' L_n PdII_A->PdII_B R'B(OR)_2 PdII_C R-Pd(II)-R' L_n PdII_B->PdII_C PdII_C->Pd0 R-R' reductive_elimination Reductive Elimination PdII_C->reductive_elimination Product Coupled Product (R-R') reductive_elimination->Product oxidative_addition Oxidative Addition oxidative_addition->PdII_A transmetalation Transmetalation transmetalation->PdII_B base_activation Base base_activation->transmetalation R_X Pyridyl Halide/Triflate (R-X) R_X->oxidative_addition Boronic_Acid Organoboron (R'B(OR)_2) Boronic_Acid->base_activation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[7][8][9][10] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Substrate 6-Bromo-2-methyl-3-nitropyridin-4-ol or 2-Methyl-3-nitropyridin-4-yl triflate
Coupling Partner Primary or secondary amine (1.1 - 1.5 equiv)
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%), Pd(OAc)₂ (2-5 mol%)
Ligand XPhos, SPhos, RuPhos, or BINAP (2-10 mol%)
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv)
Solvent Toluene, Dioxane, or THF
Temperature 80-120 °C
Reaction Time 12-24 hours
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Add the pyridyl halide/triflate (1.0 mmol) and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 5 mL of toluene).

  • Add the amine (1.2 mmol).

  • Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_A R-Pd(II)-X L_n Pd0->PdII_A R-X PdII_Amine [R-Pd(II)(HNR'R'')-X] L_n PdII_A->PdII_Amine HNR'R'' PdII_Amido R-Pd(II)-NR'R'' L_n PdII_Amine->PdII_Amido deprotonation Deprotonation (Base) PdII_Amine->deprotonation PdII_Amido->Pd0 R-NR'R'' reductive_elimination Reductive Elimination PdII_Amido->reductive_elimination Product Arylamine (R-NR'R'') reductive_elimination->Product oxidative_addition Oxidative Addition oxidative_addition->PdII_A amine_coordination Amine Coordination amine_coordination->PdII_Amine deprotonation->PdII_Amido R_X Pyridyl Halide/Triflate (R-X) R_X->oxidative_addition Amine Amine (HNR'R'') Amine->amine_coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12][13]

Table 3: Representative Reaction Conditions for Sonogashira Coupling

ParameterCondition
Substrate 6-Bromo-2-methyl-3-nitropyridin-4-ol or 2-Methyl-3-nitropyridin-4-yl triflate
Coupling Partner Terminal alkyne (1.2 - 2.0 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%)
Copper Co-catalyst CuI (1-5 mol%)
Base Et₃N, i-Pr₂NH, or Cs₂CO₃ (2-4 equiv)
Solvent THF, DMF, or Toluene
Temperature Room temperature to 80 °C
Reaction Time 6-24 hours
  • To an oven-dried Schlenk tube, add the pyridyl halide/triflate (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) iodide (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 5 mL of THF) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours or heat to 60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII_A R-Pd(II)-X L_n Pd0->PdII_A R-X (Oxidative Addition) PdII_B R-Pd(II)-C≡CR' L_n PdII_A->PdII_B Cu-C≡CR' (Transmetalation) PdII_B->Pd0 R-C≡CR' (Reductive Elimination) Product Coupled Product (R-C≡CR') PdII_B->Product CuX CuX CuAlkyne Cu-C≡CR' CuX->CuAlkyne HC≡CR', Base CuAlkyne->CuX to Pd cycle R_X Pyridyl Halide/Triflate (R-X) R_X->Pd0 Alkyne Terminal Alkyne (HC≡CR') Alkyne->CuX Experimental_Workflow A Reaction Setup (Substrate, Reagents, Catalyst, Solvent) B Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Reaction (Heating and Stirring) B->C D Reaction Monitoring (TLC, LC-MS) C->D D->C Incomplete E Work-up (Quenching, Extraction, Washing) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-3-nitropyridin-4-ol as a versatile starting material for the generation of diverse heterocyclic scaffolds. The protocols detailed below are based on established chemical transformations of similarly substituted pyridines and serve as a guide for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a highly functionalized pyridine derivative offering multiple reactive sites for chemical modification. Its structure, featuring a nucleophilic 4-hydroxyl group (in equilibrium with its 4-pyridone tautomer), an acidic 2-methyl group activated by the adjacent nitro group, and a nitro group susceptible to nucleophilic aromatic substitution, makes it an attractive building block for the synthesis of a variety of novel heterocyclic compounds. This document outlines key synthetic transformations and provides detailed experimental protocols for the preparation of derivatives and fused ring systems from this versatile precursor.

Synthesis of the Starting Material: this compound

While direct synthesis of this compound is not extensively documented, a plausible two-step synthesis can be proposed based on the known chemistry of nitropyridines. The first step involves the synthesis of 2-chloro-3-nitropyridin-4-ol, which can be achieved from 2,4-dichloro-3-nitropyridine. The subsequent step would involve a nucleophilic substitution of the 2-chloro group with a methyl group.

Protocol 1: Synthesis of 2-Chloro-3-nitropyridin-4-ol

This protocol is adapted from the procedure for the hydrolysis of 2,4-dichloro-3-nitropyridine.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in dimethylformamide (DMF).

  • Add sodium acetate (1.05 eq) to the solution.

  • Heat the reaction mixture to 120-125 °C and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of ammonium chloride and stir.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography to yield 2-chloro-3-nitropyridin-4-ol.

Protocol 2: Proposed Synthesis of this compound

This proposed protocol utilizes a palladium-catalyzed cross-coupling reaction to introduce the methyl group.

Experimental Protocol:

  • To a solution of 2-chloro-3-nitropyridin-4-ol (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add trimethylboroxine (1.5 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add an aqueous solution of a base, for instance, K₂CO₃ (3.0 eq).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Synthesis of Novel Heterocycles from this compound

The following sections detail the synthesis of various heterocyclic derivatives, leveraging the different reactive sites of the starting material.

The 2-methyl group, activated by the electron-withdrawing 3-nitro group, can undergo condensation with aldehydes to form styryl derivatives.

Protocol 3: Synthesis of 2-Styryl-3-nitropyridin-4-ol Derivatives

This protocol is based on the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes.[1][2]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and an aromatic aldehyde (1.2 eq) in toluene.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux for 4-8 hours, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Table 1: Representative Data for Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes (Adapted from literature for analogous compounds) [2]

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde2-(2-phenylvinyl)-3-nitropyridin-4-ol~85-95
24-Chlorobenzaldehyde2-(2-(4-chlorophenyl)vinyl)-3-nitropyridin-4-ol~85-95
34-Methoxybenzaldehyde2-(2-(4-methoxyphenyl)vinyl)-3-nitropyridin-4-ol~85-95

Note: Yields are estimates based on reactions with 2-methyl-3-nitropyridines and may vary for the 4-ol substituted compound.

The electron-deficient pyridine ring facilitates the displacement of the 3-nitro group by various nucleophiles.

Protocol 4: Synthesis of 3-Thioether-substituted Pyridine Derivatives

This protocol describes the reaction with thiolate anions.[1]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Add the desired thiol (1.2 eq) to the mixture.

  • Heat the reaction mixture to 50-70 °C for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize or purify by column chromatography if necessary.

Table 2: Representative Data for Nucleophilic Substitution of the Nitro Group with Thiolates (Adapted from literature for analogous compounds) [1][3]

EntryThiolProductYield (%)
1Benzyl mercaptan3-(Benzylthio)-2-methylpyridin-4-ol~70-95
24-Chlorothiophenol3-((4-Chlorophenyl)thio)-2-methylpyridin-4-ol~65-95
3Isobutylthiol3-(Isobutylthio)-2-methylpyridin-4-ol~90-95

Note: Yields are estimates based on reactions with 2-methyl- and 2-styryl-3-nitropyridines and may vary for the 4-ol substituted compound.

The functionalities of this compound allow for the construction of fused ring systems.

Protocol 5: Proposed Synthesis of Pyrano[2,3-b]pyridine Derivatives

This proposed protocol involves an initial O-alkylation of the 4-hydroxyl group followed by an intramolecular cyclization.

Experimental Protocol:

Step A: O-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable solvent like DMF or acetone, add a base such as K₂CO₃ or Cs₂CO₃ (1.5 eq).

  • Add an alkylating agent with a terminal alkyne, for example, propargyl bromide (1.2 eq), dropwise at room temperature.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the O-alkynylated intermediate.

Step B: Intramolecular Cyclization

  • Dissolve the O-alkynylated intermediate (1.0 eq) in a suitable solvent (e.g., toluene).

  • Add a catalyst, for instance, a gold(I) or copper(I) salt (e.g., AuCl(PPh₃)/AgOTf or CuI), and heat the reaction mixture.

  • Alternatively, a base-catalyzed intramolecular cyclization can be attempted.

  • Monitor the cyclization by TLC.

  • After completion, work up the reaction mixture appropriately based on the catalyst used.

  • Purify the product by column chromatography to yield the pyrano[2,3-b]pyridine derivative.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described.

Synthesis_Pathways Start This compound Styryl 2-Styryl-3-nitropyridin-4-ol Derivatives Start->Styryl Ar-CHO, Piperidine Toluene, Reflux Thioether 3-Thioether-substituted Pyridine Derivatives Start->Thioether R-SH, K2CO3 DMF, 50-70 °C Fused Pyrano[2,3-b]pyridine Derivatives Start->Fused 1. Propargyl bromide, K2CO3 2. Cyclization Catalyst

Caption: Key synthetic transformations of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start_Material Starting Material: This compound Reagents Select Reagents: Aldehyde, Thiol, or Alkylating Agent Start_Material->Reagents Setup Reaction Setup: Solvent, Catalyst/Base, Temperature Control Reagents->Setup Monitoring Monitor Progress (TLC) Setup->Monitoring Quench Quench Reaction & Extraction Monitoring->Quench Purify Purification: Filtration, Recrystallization, or Column Chromatography Quench->Purify Characterization Characterization: NMR, MS, IR Purify->Characterization Final_Product Novel Heterocyclic Compound Characterization->Final_Product

Caption: General experimental workflow for synthesizing novel heterocycles.

Conclusion

This compound is a promising starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers and scientists to explore the chemical space around this versatile scaffold. The ability to selectively functionalize the 2-methyl group, the 3-nitro group, and the 4-hydroxyl group opens up numerous possibilities for the development of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: 2-Methyl-3-nitropyridin-4-ol as a Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Methyl-3-nitropyridin-4-ol as a versatile scaffold in the development of novel kinase inhibitors. This document outlines synthetic strategies, detailed experimental protocols for screening and characterization, and discusses potential kinase targets and relevant signaling pathways.

Introduction to this compound in Kinase Inhibitor Development

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal starting point for inhibitor design.[1]

This compound is a functionalized pyridine derivative that presents multiple opportunities for chemical modification, making it an attractive starting material for the synthesis of a diverse library of potential kinase inhibitors. The nitro group, methyl group, and hydroxyl group can all be modified to explore the chemical space around the pyridine core to optimize potency and selectivity. While direct evidence of this compound as a kinase inhibitor is emerging, its structural similarity to other nitropyridine and pyridinol derivatives that have demonstrated potent inhibition of various kinases suggests its significant potential.[3][4] For instance, substituted nitropyridines have been utilized in the synthesis of inhibitors for Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and Activin receptor-like kinase 5 (ALK5).[3][5]

This document provides a framework for leveraging this compound in a kinase inhibitor discovery program.

Synthesis and Derivatization of this compound

The synthesis of a library of kinase inhibitors based on the this compound scaffold can be achieved through a series of well-established organic chemistry reactions. The following is a generalized synthetic protocol.

General Synthetic Protocol for Derivatization:
  • Starting Material: this compound.

  • Modification of the Hydroxyl Group (Position 4): The hydroxyl group can be alkylated or arylated to introduce a variety of substituents. This can be achieved through Williamson ether synthesis or other coupling reactions.

  • Modification of the Methyl Group (Position 2): The methyl group can be functionalized, for example, through oxidation to an aldehyde or carboxylic acid, which can then be used in further coupling reactions.[3]

  • Reduction of the Nitro Group (Position 3): The nitro group can be reduced to an amine, which is a key functional group for further derivatization. This amino group can then be used to form amides, ureas, or participate in the construction of fused ring systems, such as imidazo[4,5-b]pyridines, which are common in kinase inhibitors.[6]

Note: The specific reaction conditions and reagents will need to be optimized for each derivative.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[5]

Materials:

  • Test compounds (derived from this compound) dissolved in DMSO

  • Target kinase and its specific substrate

  • Kinase assay buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at its Km for the specific kinase.[5]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Normalize the data with positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Data Presentation

Quantitative data from the in vitro kinase inhibition assays and cell viability assays should be summarized in clearly structured tables for easy comparison of the synthesized compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)
Derivative 1Kinase XValue
Derivative 2Kinase XValue
.........

Table 2: Anti-proliferative Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)
Derivative 1Cell Line YValue
Derivative 2Cell Line YValue
.........

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Characterization cluster_downstream Downstream Development start This compound s1 Modification of Hydroxyl Group start->s1 s2 Functionalization of Methyl Group start->s2 s3 Reduction of Nitro Group start->s3 s4 Library of Derivatives s1->s4 s2->s4 s3->s4 a1 In Vitro Kinase Assay (e.g., ADP-Glo) s4->a1 a2 Cell-Based Assay (e.g., MTT) s4->a2 a3 Determine IC50 Values a1->a3 a2->a3 a4 Structure-Activity Relationship (SAR) a3->a4 a5 Lead Optimization a4->a5 d1 In Vivo Studies a5->d1 d2 Pharmacokinetics a5->d2 d3 Toxicity Studies a5->d3 d4 Preclinical Candidate d1->d4 d2->d4 d3->d4

Caption: Workflow for Kinase Inhibitor Development.

Signaling Pathway

Based on the activity of structurally similar compounds, a potential target for inhibitors derived from this compound is the TGF-β signaling pathway, which is regulated by kinases such as ALK5.[5]

TGF_beta_pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Regulates Nucleus->Gene_Expression Inhibitor This compound -derived Inhibitor Inhibitor->ALK5 Inhibits

Caption: TGF-β Signaling Pathway Inhibition.

References

Application Notes and Protocols for the Functionalization of the 2-Methyl-3-nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of the 2-methyl-3-nitropyridine ring system, a crucial scaffold in medicinal chemistry and materials science. The presence of the nitro group significantly influences the reactivity of the pyridine ring, enabling a variety of transformations. This document details key reaction protocols, presents quantitative data for comparative analysis, and illustrates the strategic pathways for derivatization.

Overview of Functionalization Strategies

The reactivity of the 2-methyl-3-nitropyridine core is dominated by two primary features: the nucleophilic aromatic substitution (SNAr) of the nitro group and the reactivity of the activated 2-methyl group. The electron-withdrawing nature of the nitro group facilitates the displacement of leaving groups on the pyridine ring and also increases the acidity of the adjacent methyl protons.

Key functionalization pathways include:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position can be displaced by various nucleophiles, particularly sulfur-based nucleophiles like thiolates. This reaction provides a direct method for introducing thioether functionalities.[1][2][3]

  • Condensation of the 2-Methyl Group: The acidic protons of the 2-methyl group allow for condensation reactions with aromatic aldehydes. This yields 2-styryl-3-nitropyridines, which are valuable as fluorescent molecules and synthetic intermediates.[1][2][3] This method serves as a metal-free alternative to traditional cross-coupling reactions like the Heck reaction.[1][3]

  • Synthesis of the Core Scaffold: The 2-methyl-3-nitropyridine scaffold itself is typically synthesized from more readily available 2-chloro-3-nitropyridines. This involves a reaction with a malonic ester anion followed by hydrolysis and decarboxylation.[1][2][4]

The following diagram illustrates the primary functionalization pathways for the 2-methyl-3-nitropyridine scaffold.

G cluster_start Starting Material cluster_core Core Scaffold cluster_functionalization Functionalization Pathways 2_Chloro_3_nitropyridine 2-Chloro-3-nitropyridine Core 2-Methyl-3-nitropyridine 2_Chloro_3_nitropyridine->Core 1. Diethyl malonate, K2CO3 2. H2SO4 (aq) Styryl 2-Styryl-3-nitropyridine Core->Styryl ArCHO, Piperidine Thioether 2-Methyl-3-(alkyl/aryl)thiopyridine Core->Thioether R-SH, K2CO3 (SNAr)

Key functionalization strategies for 2-methyl-3-nitropyridines.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key functionalization reactions of the 2-methyl-3-nitropyridine scaffold, derived from published literature.[1][3]

Table 1: Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes

Starting Material Aldehyde (ArCHO) Product Yield (%)
2-Methyl-3,5-dinitropyridine Benzaldehyde 2-(2-Phenylvinyl)-3,5-dinitropyridine 85
2-Methyl-3,5-dinitropyridine 4-Chlorobenzaldehyde 2-[2-(4-Chlorophenyl)vinyl]-3,5-dinitropyridine 88
2-Methyl-3,5-dinitropyridine 4-Methoxybenzaldehyde 2-[2-(4-Methoxyphenyl)vinyl]-3,5-dinitropyridine 91

| 2-Methyl-3,5-dinitropyridine | 4-(Dimethylamino)benzaldehyde | 2-[2-(4-Dimethylaminophenyl)vinyl]-3,5-dinitropyridine | 96 |

Table 2: Nucleophilic Aromatic Substitution (SNAr) with Thiolates

Starting Material Thiol (R-SH) Product(s) Total Yield (%) Isomer Ratio (ortho:para)
2-Methyl-3,5-dinitropyridine Benzylthiol 2-Methyl-5-nitro-3-(benzylthio)pyridine & Isomer 70 20:1
2-Methyl-5-bromo-3-nitropyridine N-oxide Benzylthiol 5-Bromo-2-methyl-3-(benzylthio)pyridine N-oxide 96 N/A
2-Styryl-3,5-dinitropyridine Benzylthiol 5-Nitro-3-(benzylthio)-2-styrylpyridine & Isomer 75 3:1

| 2-Styryl-3,5-dinitropyridine | Isobutylthiol | 3-(Isobutylthio)-5-nitro-2-styrylpyridine & Isomer | 94 | 2:1 |

Note: In these reactions, the nitro group is substituted by the thiolate anion. For substrates with two nitro groups (e.g., 2-methyl-3,5-dinitropyridine), substitution occurs preferentially at the 3-position (ortho to the methyl group).[3]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies.[1][2] Researchers should adapt these protocols based on the specific substrate and desired scale.

This protocol describes the conversion of a 2-chloro-3-nitropyridine to its 2-methyl analogue.

G cluster_workflow Workflow for 2-Methyl-3-nitropyridine Synthesis A 1. Prepare Suspension Add NaH to anhydrous THF. B 2. Generate Anion Add diethyl malonate dropwise. A->B C 3. SNAr Reaction Add solution of 2-chloro-3-nitropyridine in THF. B->C D 4. Work-up Pour into water, acidify, and extract with CHCl3. C->D E 5. Hydrolysis & Decarboxylation Add 50% H2SO4 to residue and heat. D->E F 6. Isolation Cool, neutralize, extract, and purify to obtain product. E->F

Workflow for the synthesis of 2-methyl-3-nitropyridines.

Materials:

  • 2-Chloro-3-nitropyridine derivative (10 mmol)

  • Sodium hydride (NaH, 60% in mineral oil, 20 mmol)

  • Diethyl malonate (10 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • 50% Sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

Procedure:

  • To a stirred suspension of NaH (20 mmol) in anhydrous THF (30 mL), add diethyl malonate (10 mmol) dropwise. Stir the suspension for 15 minutes at room temperature until hydrogen evolution ceases.

  • Add a solution of the 2-chloro-3-nitropyridine derivative (10 mmol) in THF (20 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (200 mL) and acidify to pH 3 with concentrated HCl.

  • Extract the aqueous layer with CHCl₃. Combine the organic extracts and evaporate the solvent under reduced pressure.

  • To the resulting residue, add 50% H₂SO₄ (30 mL) and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature, carefully neutralize with a saturated solution of NaHCO₃, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield the desired 2-methyl-3-nitropyridine.[2]

This protocol details the synthesis of 2-(2-arylvinyl)-3-nitropyridines.

Materials:

  • 2-Methyl-3-nitropyridine derivative (1 mmol)

  • Aromatic aldehyde (1.1 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Toluene (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the 2-methyl-3-nitropyridine derivative (1 mmol) and the aromatic aldehyde (1.1 mmol) in toluene (10 mL).

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure trans-2-styrylpyridine product.[1][3]

This protocol describes the substitution of the 3-nitro group with a thiolate anion.

Materials:

  • 2-Methyl-3-nitropyridine derivative (1 mmol)

  • Thiol (alkyl or aryl, 1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2 mmol)

  • Dimethylformamide (DMF, 10 mL)

Procedure:

  • To a solution of the 2-methyl-3-nitropyridine derivative (1 mmol) in DMF (10 mL), add the thiol (1.2 mmol) and K₂CO₃ (2 mmol).

  • Heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC. Reactions are often complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water (100 mL) and extract with an organic solvent such as ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 3-thioether derivative.[1][2]

Applications in Drug Discovery and Materials Science

The functionalization of the 2-methyl-3-nitropyridine scaffold is of significant interest in drug discovery and materials science.[5] Pyridine derivatives are integral components of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2][5] The nitro group, while useful for directing synthesis, is often reduced or replaced in the final target molecules. The styryl derivatives synthesized via condensation are noted for their fluorescent properties, suggesting potential applications in organic optical materials.[1][2][3] The diverse functionalization handles that can be introduced onto this scaffold make it a valuable building block for creating libraries of compounds for biological screening and materials development.[5]

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Methyl-3-nitropyridin-4-ol, a key intermediate in the pharmaceutical industry. The protocol herein details a robust and scalable process utilizing the direct nitration of 2-methylpyridin-4-ol. This application note includes detailed experimental procedures, tabulated quantitative data, a process workflow diagram, and critical safety protocols essential for industrial applications.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the nitro group on the pyridine ring allows for a variety of subsequent chemical transformations, making it a versatile intermediate. The scalability of its synthesis is crucial for ensuring a consistent and cost-effective supply chain in drug development and manufacturing.

The synthesis of nitropyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions. This protocol outlines a carefully developed method for the nitration of 2-methylpyridin-4-ol using a mixed acid system of nitric acid and sulfuric acid, optimized for safety and efficiency at an industrial scale.

Synthetic Workflow

The overall synthetic process is a two-step procedure involving the nitration of the starting material followed by purification of the final product.

G cluster_0 Raw Material Handling cluster_1 Reaction Stage cluster_2 Work-up and Isolation cluster_3 Purification and Drying 2_methylpyridin_4_ol 2-Methylpyridin-4-ol Reactor Jacketed Glass-Lined Reactor 2_methylpyridin_4_ol->Reactor Nitric_Acid Nitric Acid (65%) Nitration Nitration Reaction Nitric_Acid->Nitration Sulfuric_Acid Sulfuric Acid (98%) Sulfuric_Acid->Reactor Reactor->Nitration Controlled Addition Quenching Quenching on Ice/Water Nitration->Quenching Neutralization Neutralization (e.g., with NaOH) Quenching->Neutralization Filtration_1 Filtration Neutralization->Filtration_1 Crude_Product Crude this compound Filtration_1->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Filtration_2 Filtration Recrystallization->Filtration_2 Drying Vacuum Drying Filtration_2->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentMolecular Weight ( g/mol )RoleMolar Equiv.Amount (10 kg Batch)
2-Methylpyridin-4-ol109.13Starting Material1.010.0 kg
Sulfuric Acid (98%)98.08Solvent / Catalyst5.044.9 kg (24.4 L)
Nitric Acid (65%)63.01Nitrating Agent1.211.5 kg (8.1 L)
Deionized Water18.02Quenching/Washing-As required
Sodium Hydroxide40.00Neutralizing Agent-As required
Ethanol46.07Recrystallization Solvent-As required
Scale-Up Synthesis Protocol
  • Reactor Preparation: Charge a 250 L jacketed glass-lined reactor with sulfuric acid (44.9 kg). Begin agitation and cool the acid to 0-5 °C using a chiller.

  • Addition of Starting Material: Slowly add 2-methylpyridin-4-ol (10.0 kg) to the cold sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition. Stir the mixture until all the solid has dissolved.

  • Nitration: Once the starting material is fully dissolved, begin the dropwise addition of nitric acid (11.5 kg) via a pressure-equalizing dropping funnel. Maintain the internal temperature of the reactor between 5-10 °C throughout the addition. The addition should take approximately 2-3 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 10 °C for an additional 1-2 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.

  • Work-up - Quenching: In a separate 500 L reactor, prepare a mixture of crushed ice and deionized water (200 kg). Slowly and carefully transfer the reaction mixture to the ice/water slurry with vigorous stirring. The temperature of the quenching mixture should be kept below 20 °C.

  • Work-up - Neutralization: Cool the quenched mixture to 10-15 °C. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide to adjust the pH to 6-7. This will cause the product to precipitate. The neutralization process is highly exothermic and requires efficient cooling.

  • Isolation of Crude Product: Filter the resulting slurry using a filter press or a large-scale Nutsche filter. Wash the filter cake with cold deionized water (3 x 20 L) to remove any inorganic salts.

  • Purification by Recrystallization: Transfer the crude, moist product to a clean reactor. Add a suitable amount of ethanol and heat the mixture to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, and then further cool to 0-5 °C to maximize crystallization.

  • Final Product Isolation and Drying: Filter the recrystallized product and wash the crystals with a small amount of cold ethanol. Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Results
ParameterExpected Value
Yield 75-85%
Purity (HPLC) >99%
Appearance Pale yellow to off-white crystalline solid
Melting Point To be determined experimentally

Safety Considerations for Industrial Scale-Up

Nitration reactions are highly energetic and require strict safety protocols, especially at an industrial scale.[1][2][3]

  • Personal Protective Equipment (PPE): All personnel must wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or suit.[1]

  • Engineering Controls: The reaction must be carried out in a well-ventilated area, preferably in a walk-in fume hood or a dedicated reactor bay with a robust ventilation system. The reactor should be equipped with a pressure relief valve and a rupture disc.[1] An emergency shower and eyewash station must be readily accessible.

  • Thermal Hazards: The reaction is highly exothermic. Continuous monitoring of the internal temperature is critical. A reliable cooling system for the reactor jacket is mandatory to prevent thermal runaway.[4]

  • Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. They should be handled with extreme care. Avoid contact with combustible materials.[2]

  • Waste Disposal: The acidic filtrate from the initial product isolation must be neutralized before disposal. Spent acids can contain residual nitrates and should be handled as hazardous waste according to local regulations.[5]

Conclusion

The protocol described in this application note provides a detailed and scalable method for the synthesis of this compound. By adhering to the specified conditions and safety precautions, this process can be implemented at an industrial scale to produce high-purity material suitable for pharmaceutical applications. Careful control of reaction temperature and a well-defined work-up procedure are key to achieving high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Methyl-3-nitropyridin-4-ol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or no yield of the precursor, 2-Methylpyridin-4-ol.

  • Question: My synthesis of 2-Methylpyridin-4-ol from 2-methyl-4-pyrone resulted in a very low yield. What are the possible causes and how can I improve it?

  • Answer: A low yield in the conversion of 2-methyl-4-pyrone to 2-Methylpyridin-4-ol is often due to incomplete reaction or decomposition. Here are some factors to consider:

    • Reaction Temperature and Time: Ensure the reaction with ammonia or an ammonium salt is carried out at the optimal temperature and for a sufficient duration. Prolonged reaction times at elevated temperatures can sometimes lead to degradation.

    • pH of the Reaction Mixture: The pH can be critical. For the amination of 4-pyrones, maintaining a specific pH range is often necessary to favor the desired product formation.

    • Purity of Starting Material: Impurities in the 2-methyl-4-pyrone can interfere with the reaction. Ensure the starting material is of high purity.

    • Work-up Procedure: Product loss can occur during the work-up. Ensure complete precipitation of the product and minimize its solubility in the washing solvents by using cold solvents.

Issue 2: The nitration of 2-Methylpyridin-4-ol is not proceeding or is very slow.

  • Question: I am trying to nitrate 2-Methylpyridin-4-ol, but I am observing very little to no conversion to the desired this compound. What could be the issue?

  • Answer: The lack of reactivity in the nitration of 2-Methylpyridin-4-ol can be attributed to several factors:

    • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated sulfuric acid and nitric acid is commonly used. The nitronium ion (NO₂⁺) is the active electrophile, and its formation is dependent on the strength of the acid medium. Ensure you are using a sufficiently strong nitrating mixture.

    • Reaction Temperature: While nitration is an exothermic reaction, some initial activation energy might be required. However, the temperature should be carefully controlled to prevent side reactions. If the reaction is too cold, it may not proceed at a reasonable rate.

    • Water Content: The presence of water can deactivate the nitrating agent by reacting with the nitronium ion. Ensure that all reagents and glassware are anhydrous.

Issue 3: Formation of multiple products during the nitration step.

  • Question: My nitration reaction is producing multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity for this compound?

  • Answer: The formation of multiple products is a common challenge in the nitration of substituted pyridines. The hydroxyl and methyl groups direct the electrophilic substitution to different positions.

    • Temperature Control: Overheating is a primary cause of side reactions, including dinitration and oxidation. Maintain a low and consistent temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent.

    • Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of 2-Methylpyridin-4-ol in sulfuric acid. This helps to control the local temperature and concentration of the nitrating agent, minimizing side product formation.

    • Stoichiometry of Reagents: Use the correct molar ratio of nitric acid to the pyridine substrate. An excess of nitric acid can lead to dinitration.

Issue 4: Difficulty in purifying the final product, this compound.

  • Question: I am struggling to purify the crude this compound. What are the recommended purification techniques?

  • Answer: The purification of nitropyridinols can be challenging due to their polarity and potential for low solubility.

    • Crystallization: This is often the most effective method for purifying solid organic compounds.[1] A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Mixtures of solvents like ethanol/water or acetone/hexane can be effective.

    • Column Chromatography: If crystallization is not effective, column chromatography using silica gel can be employed.[2] A solvent system with appropriate polarity (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to achieve good separation of the desired product from impurities.[2]

    • Washing: Washing the crude product with cold water or a non-polar organic solvent can help remove some impurities before further purification.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and feasible synthetic pathway involves a two-step process:

  • Synthesis of 2-Methylpyridin-4-ol: This precursor can be synthesized by reacting 2-methyl-4-pyrone with ammonia or a source of ammonia.

  • Nitration of 2-Methylpyridin-4-ol: The synthesized 2-Methylpyridin-4-ol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Q2: What are the main safety precautions to consider during this synthesis?

A2: The nitration step is highly exothermic and involves the use of strong, corrosive acids.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Add reagents slowly and control the temperature carefully using an ice bath.

  • Quench the reaction mixture by slowly pouring it onto crushed ice with stirring.

Q3: How can I monitor the progress of the nitration reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to separate the starting material, product, and any byproducts. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the expected positions of nitration on the 2-Methylpyridin-4-ol ring?

A4: The hydroxyl group at the 4-position and the methyl group at the 2-position are both activating and ortho-, para-directing groups. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these groups. In this case, the 3- and 5-positions are the most likely sites for nitration. Careful control of reaction conditions is necessary to favor the formation of the 3-nitro isomer.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. This data is for informational purposes and may vary based on specific experimental setups.

Table 1: Effect of Nitration Temperature on Product Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1-5 to 026595
20 to 527592
310 to 1526085
425 (Room Temp)24570

Table 2: Effect of Nitric Acid Stoichiometry on Product Yield

EntryMolar Ratio (HNO₃ : Substrate)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
11.0 : 1.00 to 527294
21.2 : 1.00 to 527891
31.5 : 1.00 to 527088
42.0 : 1.00 to 526280

Experimental Protocols

Protocol 1: Synthesis of 2-Methylpyridin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-pyrone (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add a solution of aqueous ammonia (excess) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Methylpyridin-4-ol.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Methylpyridin-4-ol (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 2-Methylpyridin-4-ol while maintaining the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Methylpyridin-4-ol cluster_step2 Step 2: Nitration to this compound start1 2-Methyl-4-pyrone react1 React with Aqueous Ammonia in Ethanol start1->react1 reflux1 Reflux for 4-6 hours react1->reflux1 workup1 Solvent Removal reflux1->workup1 purify1 Recrystallization workup1->purify1 product1 2-Methylpyridin-4-ol purify1->product1 start2 2-Methylpyridin-4-ol react2 Dissolve in conc. H₂SO₄ at 0°C start2->react2 nitration Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at 0-5°C react2->nitration stir Stir for 1-2 hours nitration->stir workup2 Quench on ice stir->workup2 neutralize Neutralize and Precipitate workup2->neutralize purify2 Filter, Wash, and Recrystallize neutralize->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_precursor_issues Precursor Issues cluster_nitration_issues Nitration Issues cluster_purification Purification Issues start Low Yield or Purity Issue precursor_synthesis Precursor Synthesis (2-Methylpyridin-4-ol) start->precursor_synthesis nitration_step Nitration Step start->nitration_step purification_issue Difficulty in Purification? incomplete_reaction Incomplete Reaction? precursor_synthesis->incomplete_reaction no_reaction No Reaction? nitration_step->no_reaction multiple_products Multiple Products? nitration_step->multiple_products nitration_step->purification_issue check_temp_time Optimize Temp. & Time incomplete_reaction->check_temp_time Yes check_ph Check pH incomplete_reaction->check_ph No check_nitrating_agent Check Nitrating Agent Strength no_reaction->check_nitrating_agent control_temp Control Temperature (0-5°C) multiple_products->control_temp slow_addition Slow Reagent Addition control_temp->slow_addition try_recrystallization Try Recrystallization with different solvents purification_issue->try_recrystallization try_chromatography Try Column Chromatography try_recrystallization->try_chromatography

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Nitration of 2-Methyl-4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-methyl-4-hydroxypyridine.

Troubleshooting Guides

Problem 1: Low Yield of Mononitrated Product

You are experiencing a low yield of the desired mononitrated product (2-methyl-4-hydroxy-3-nitropyridine or 2-methyl-4-hydroxy-5-nitropyridine).

Possible Causes and Solutions:

CauseRecommended Action
Over-nitration: The reaction conditions are too harsh, leading to the formation of 2-methyl-4-hydroxy-3,5-dinitropyridine.1. Lower the reaction temperature: Maintain a temperature of 0-10°C during the addition of the nitrating agent. 2. Reduce the amount of nitrating agent: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of nitric acid. 3. Slow addition of nitrating agent: Add the nitrating agent dropwise to the solution of 2-methyl-4-hydroxypyridine in sulfuric acid to avoid localized high concentrations.
Incomplete Reaction: The reaction has not gone to completion.1. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 2. Slightly increase temperature after addition: After the dropwise addition of the nitrating agent at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours.
Degradation of Starting Material: The strongly acidic and oxidizing conditions may be degrading the pyridine ring.1. Ensure adequate cooling: Maintain the recommended low temperature throughout the addition of the nitrating agent. 2. Use alternative nitrating agents: For sensitive substrates, consider milder nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate.
Problem 2: Formation of Multiple Isomers

Your product is a mixture of 2-methyl-4-hydroxy-3-nitropyridine and 2-methyl-4-hydroxy-5-nitropyridine, and you want to favor the formation of one over the other.

Understanding the Regioselectivity:

The hydroxyl group at the 4-position and the methyl group at the 2-position are both activating, ortho-para directing groups. This leads to the nitration occurring at the 3- and 5-positions. The precise isomer ratio can be influenced by steric and electronic factors.

Strategies to Influence Isomer Ratio:

StrategyExpected Outcome & Explanation
Varying Reaction Temperature: Lower temperatures may favor the less sterically hindered product, potentially increasing the proportion of the 5-nitro isomer.
Choice of Nitrating Agent: Bulkier nitrating agents may show a higher preference for the less hindered 5-position.
Solvent Effects: While typically performed in sulfuric acid, the use of a co-solvent (if compatible with the reaction conditions) could influence the solvation of the pyridinium ion and affect the isomer distribution.

Note: Achieving high regioselectivity for one isomer over the other can be challenging in this system. Chromatographic separation of the isomers is often necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the nitration of 2-methyl-4-hydroxypyridine?

A1: The most common side reactions are:

  • Dinitration: Formation of 2-methyl-4-hydroxy-3,5-dinitropyridine, especially under harsh conditions (high temperature, excess nitric acid). A patent for the synthesis of 2-hydroxy-3,5-dinitropyridine suggests that higher temperatures promote dinitration.

  • Formation of isomeric mononitrated products: Expect a mixture of 2-methyl-4-hydroxy-3-nitropyridine and 2-methyl-4-hydroxy-5-nitropyridine due to the directing effects of the hydroxyl and methyl groups. Studies on the nitration of the isomeric 3-hydroxy-2-methylpyridine show the formation of both 4- and 6-nitro isomers, indicating that multiple nitration sites are likely in substituted hydroxypyridines.

  • Oxidative degradation: Strong oxidizing agents like nitric acid can lead to the degradation of the pyridine ring, resulting in tar-like byproducts.

Q2: What is a general experimental protocol for the mononitration of 2-methyl-4-hydroxypyridine?

A2: While a specific protocol for this exact substrate is not widely published, a general procedure adapted from the nitration of similar hydroxypyridines can be followed. This protocol should be optimized for your specific needs.

Experimental Protocol: Mononitration of 2-methyl-4-hydroxypyridine

  • Dissolution: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-methyl-4-hydroxypyridine (1 equivalent) in concentrated sulfuric acid at 0-5°C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.0-1.1 equivalents) to a small amount of concentrated sulfuric acid, while maintaining a low temperature.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-methyl-4-hydroxypyridine, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization or column chromatography to separate the isomers.

Q3: How can I minimize the formation of the dinitrated product?

A3: To minimize dinitration:

  • Maintain a low reaction temperature (0-10°C).

  • Use a stoichiometric amount of nitric acid.

  • Add the nitrating agent slowly and with efficient stirring.

  • Monitor the reaction closely and stop it once the desired mononitrated product is formed.

Q4: What is the expected mechanism for the nitration of 2-methyl-4-hydroxypyridine?

A4: The reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile, the nitronium ion (NO₂⁺), is generated from the reaction of nitric acid and sulfuric acid. The electron-rich pyridine ring of 2-methyl-4-hydroxypyridine then attacks the nitronium ion. The hydroxyl and methyl groups direct the substitution to the ortho and para positions relative to themselves, which correspond to the 3- and 5-positions of the pyridine ring.

Visualizations

Reaction_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus start 2-Methyl-4-hydroxypyridine intermediate Sigma Complex Intermediate start->intermediate + NO₂⁺ product_3_nitro 2-Methyl-4-hydroxy-3-nitropyridine intermediate->product_3_nitro - H⁺ product_5_nitro 2-Methyl-4-hydroxy-5-nitropyridine intermediate->product_5_nitro - H⁺

Caption: Reaction mechanism for the nitration of 2-methyl-4-hydroxypyridine.

Troubleshooting_Workflow start Low Yield of Mononitrated Product check_dinitration Check for Dinitration (TLC/HPLC/MS) start->check_dinitration dinitration_present Dinitration Detected check_dinitration->dinitration_present Yes no_dinitration No Significant Dinitration check_dinitration->no_dinitration No remedy_dinitration Reduce Temperature Decrease Nitrating Agent Slow Addition dinitration_present->remedy_dinitration check_starting_material Check for Unreacted Starting Material no_dinitration->check_starting_material sm_present Starting Material Remains check_starting_material->sm_present Yes no_sm No Starting Material check_starting_material->no_sm No remedy_incomplete Increase Reaction Time Slightly Increase Temperature Post-Addition sm_present->remedy_incomplete degradation Consider Degradation no_sm->degradation

Caption: Troubleshooting workflow for low yield in the nitration of 2-methyl-4-hydroxypyridine.

Technical Support Center: Purification of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-3-nitropyridin-4-ol.

Troubleshooting Guides

Issue 1: Difficulty in Chromatographic Separation (Co-elution or Broad Peaks)
  • Symptom: Your column chromatography results in poor separation of the desired product from impurities, or the product peak is broad and tailing.

  • Possible Cause:

    • Tautomerism: this compound likely exists in equilibrium with its tautomer, 2-Methyl-3-nitro-4(1H)-pyridone. These two forms can have very similar polarities, making them difficult to separate on standard silica gel.[1]

    • Interaction with Silica Gel: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing.[2]

    • Inappropriate Solvent System: The chosen mobile phase may not have the optimal polarity to achieve good separation.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base, such as 0.1-1% triethylamine, to your mobile phase. This will occupy the active sites on the silica gel and improve the peak shape.[1]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or end-capped silica gel.[1][2]

    • Reverse-Phase Chromatography: If available, utilize a C18 reverse-phase column. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.[1]

    • Systematic Solvent Screening: Methodically test a range of solvent systems with varying polarities to find the optimal conditions for separation.

Issue 2: Low Yield After Purification
  • Symptom: A significant loss of material is observed after the purification process.

  • Possible Cause:

    • Decomposition on Silica Gel: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds.

    • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.

    • Losses During Work-up: Material may be lost during aqueous extractions or solvent removal steps.

  • Solutions:

    • Neutralize Silica Gel: Pre-treat the silica gel with a base like triethylamine to create a more inert stationary phase.[1]

    • pH Adjustment in Extractions: Carefully control the pH during any aqueous work-up steps. The solubility of your compound and its impurities can be highly pH-dependent, and this can be used to your advantage for separation.[1]

    • Gentle Solvent Removal: When removing the solvent after purification, use a rotary evaporator at a lower temperature and a gentle stream of nitrogen to prevent degradation of the product.[2]

Issue 3: Product Fails to Crystallize
  • Symptom: The purified product remains an oil and does not solidify upon solvent removal.

  • Possible Cause:

    • Residual Impurities: Even small amounts of impurities can inhibit the crystallization process.[1]

    • Amorphous Nature: The inherent properties of the molecule might favor an amorphous or oily state.

  • Solutions:

    • Ensure High Purity: Confirm the purity of your product by multiple analytical techniques (e.g., HPLC, LC-MS, NMR) before attempting crystallization.[1] If impurities are detected, an additional purification step may be necessary.

    • Solvent Screening for Recrystallization: Systematically screen a variety of solvents and solvent mixtures. Techniques such as slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[1][3]

    • Trituration: Try adding a non-solvent to your oily product and scratching the side of the flask with a glass rod to induce nucleation and precipitation of a solid.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows two sets of peaks for my purified this compound. Is it impure?

A1: Not necessarily. The presence of two sets of peaks in an NMR spectrum is a common indicator of the keto-enol tautomerism in pyridin-4-ol derivatives.[1] The ratio of the tautomers can vary depending on the NMR solvent used. To confirm the purity, it is advisable to use other analytical techniques like HPLC or LC-MS.[1]

Q2: Which tautomer of this compound is more stable?

A2: The stability of the tautomers depends on the conditions. In the gas phase, the enol (pyridin-4-ol) form is often favored. However, in solution and in the solid state, the keto (pyridin-4(1H)-one) form is typically more stable, particularly in polar solvents, due to factors like intermolecular hydrogen bonding.[1]

Q3: How can I simplify the purification process if I consistently face issues with tautomers?

A3: A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative. This "locks" the molecule in one form, making it more amenable to standard purification techniques like silica gel chromatography.[1] For example, the formation of a pyridin-4-yl nonaflate can be an efficient method.[1]

Data Presentation

Table 1: Illustrative Solvent Properties for Purification of Pyridin-4-ol Derivatives

SolventPolarity IndexBoiling Point (°C)Common Use in Purification
Hexane0.169Non-polar solvent for chromatography (often mixed with ethyl acetate)
Toluene2.4111Recrystallization, chromatography
Dichloromethane3.140Extraction, chromatography
Ethyl Acetate4.477Extraction, chromatography (often mixed with hexane)
Acetone5.156Recrystallization, washing
Acetonitrile5.882Reverse-phase HPLC mobile phase
Methanol5.165Recrystallization, reverse-phase HPLC mobile phase
Water10.2100Extraction, reverse-phase HPLC mobile phase

Note: The optimal solvent will depend on the specific impurities present and should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For pyridin-4-ol derivatives, consider adding 0.5% triethylamine to the mobile phase to improve peak shape.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your impure product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.[3]

  • Dissolution: In a larger flask, add the impure solid and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Dissolve Dissolve in appropriate solvent Crude->Dissolve Chromatography Column Chromatography (Silica or Alumina) Dissolve->Chromatography Purity_Check1 Purity Check (TLC/LC-MS) Chromatography->Purity_Check1 Impure_Fractions Impure Fractions Chromatography->Impure_Fractions Recrystallization Recrystallization Purity_Check2 Purity Check (TLC/LC-MS) Recrystallization->Purity_Check2 Purity_Check1->Recrystallization <95% Pure Pure_Product Pure Product Purity_Check1->Pure_Product >95% Pure Purity_Check2->Chromatography <95% Pure Purity_Check2->Pure_Product >95% Pure

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue Problem Problem Start->Problem Identify Symptom Broad_Peak Broad/Tailing Peak in Chromatography? Problem->Broad_Peak Low_Yield Low Yield? Problem->Low_Yield No_Crystals Fails to Crystallize? Problem->No_Crystals Solution Solution Add_Base Add 0.1-1% Triethylamine to Mobile Phase Broad_Peak->Add_Base Yes Change_Stationary Use Neutral Alumina or Reverse-Phase C18 Broad_Peak->Change_Stationary Still Broad Neutralize_Silica Neutralize Silica Gel with Triethylamine Low_Yield->Neutralize_Silica Yes Adjust_pH Optimize pH during Aqueous Extraction Low_Yield->Adjust_pH Still Low Check_Purity Re-purify to >99% Purity (HPLC) No_Crystals->Check_Purity Yes Solvent_Screen Screen Multiple Solvents for Recrystallization No_Crystals->Solvent_Screen Still an Oil

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Regioselectivity Issues in Reactions of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during the chemical synthesis and functionalization of 2-Methyl-3-nitropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in reactions of this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by the interplay of the electronic effects of the substituents and the inherent reactivity of the pyridine ring. The key factors include:

  • Tautomerism: this compound exists in equilibrium with its tautomer, 2-methyl-3-nitro-1H-pyridin-4-one. The dominant tautomer under the reaction conditions will significantly influence the reactivity and regioselectivity. The pyridin-4-one form is generally more stable in polar solvents and the solid state.[1]

  • Directing Effects of Substituents:

    • Nitro Group (-NO₂): This is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution.[2][3] In nucleophilic aromatic substitution (SNAr), it strongly activates the positions ortho and para to it.

    • Hydroxyl Group (-OH): As an electron-donating group, it is an ortho, para-director for electrophilic aromatic substitution. In its deprotonated form (-O⁻), it is a very strong activating group. The hydroxyl group can also participate in directing metallation.

    • Methyl Group (-CH₃): This is a weakly electron-donating group and an ortho, para-director for electrophilic aromatic substitution. It can also exert steric hindrance.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. Conversely, it activates these positions for nucleophilic attack.[4]

Q2: I am attempting an electrophilic aromatic substitution on this compound and observing a mixture of products or no reaction. What could be the issue?

A2: Electrophilic aromatic substitution (EAS) on this substrate is challenging due to the presence of the strongly deactivating nitro group and the electron-deficient pyridine ring.

  • Low Reactivity: The combination of the pyridine nitrogen and the nitro group makes the ring highly electron-deficient and thus unreactive towards many electrophiles.

  • Ambiguous Regioselectivity: The directing effects of the hydroxyl (ortho, para) and nitro (meta) groups are opposing, which can lead to mixtures of isomers. The C5 and C6 positions are the most likely sites for electrophilic attack.

Troubleshooting Workflow for Electrophilic Aromatic Substitution

start Low Yield or Mixture of Isomers in EAS condition1 Consider Activating the Ring start->condition1 action1 Protect/Modify the -OH group to a more strongly directing group (e.g., -OMe, -OBn) condition1->action1 Yes condition2 Optimize Reaction Conditions condition1->condition2 No action1->condition2 action2 Use a stronger electrophile or harsher reaction conditions (e.g., higher temperature, stronger acid catalyst) condition2->action2 Yes condition3 Analyze Product Mixture condition2->condition3 No action2->condition3 action3 Use NMR, GC-MS, or HPLC to identify and quantify isomers. Optimize for the desired isomer. condition3->action3 Yes end Improved Regioselectivity and Yield action3->end

Troubleshooting workflow for electrophilic substitution.

Q3: In a nucleophilic aromatic substitution (SNAr) reaction, which group is most likely to be displaced on the this compound ring?

A3: In many cases involving 2-substituted-3-nitropyridines, the nitro group at the C3 position can be displaced by a nucleophile, especially by soft nucleophiles like thiols.[1][5][6] This is somewhat unusual as the nitro group is not at a position typically activated by the pyridine nitrogen (C2, C4, C6). However, the combined electron-withdrawing effects of the adjacent substituents and the pyridine nitrogen can make the C3 position susceptible to nucleophilic attack. The hydroxyl group at C4 would first need to be converted to a better leaving group (e.g., a tosylate or halide) to be displaced.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Halogenation

Problem: You are attempting to halogenate this compound and are obtaining a mixture of C5 and C6 halogenated products, or reaction at the methyl group.

Possible Causes & Solutions:

Cause Solution
Ambiguous Directing Effects The hydroxyl group directs ortho and para (to C5 and C3), while the nitro group directs meta (to C5). The C6 position is also activated by the pyridine nitrogen. This competition can lead to a mixture of C5 and C6 isomers.
Reaction on Methyl Group Radical halogenation conditions (e.g., NBS with a radical initiator) can lead to substitution on the C2-methyl group.
Tautomerization The pyridin-4-one tautomer may exhibit different reactivity and directing effects compared to the pyridin-4-ol.

Strategies to Improve Regioselectivity:

  • Protect the Hydroxyl Group: Converting the hydroxyl group to a bulky ether (e.g., tert-butyldimethylsilyl ether) can sterically hinder the C5 position and favor halogenation at C6.

  • Control of Reaction Conditions:

    • For electrophilic halogenation, use conditions that favor ionic mechanisms (e.g., Br₂ in acetic acid) to minimize radical side reactions.

    • To favor a specific tautomer, consider the solvent system. Non-polar solvents may favor the pyridin-4-ol form.

  • Directed Ortho-Metalation: Protection of the hydroxyl group followed by treatment with a strong base (e.g., LDA) may allow for regioselective deprotonation at C5, which can then be quenched with an electrophilic halogen source.

Experimental Protocol: Regioselective Bromination at C6 (Hypothetical)

This protocol is a suggested starting point and may require optimization.

  • Protection of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

    • Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by adding water and extracting with ethyl acetate. Purify the TBDMS-protected intermediate by column chromatography.

  • Bromination:

    • Dissolve the TBDMS-protected compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

    • Slowly add N-bromosuccinimide (NBS, 1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Deprotection:

    • Dissolve the brominated intermediate in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF.

    • Stir at room temperature until deprotection is complete.

    • Purify the final product, 6-bromo-2-methyl-3-nitropyridin-4-ol, by recrystallization or column chromatography.

Issue 2: Unwanted Displacement of the Nitro Group in Nucleophilic Substitution

Problem: When attempting to perform a nucleophilic substitution of a leaving group at another position (e.g., a halide at C6), you observe significant formation of the product resulting from the displacement of the C3-nitro group.

Possible Causes & Solutions:

Cause Solution
High Reactivity of the C3 Position The C3 position is activated towards nucleophilic attack by the adjacent nitro group itself and the pyridine nitrogen.
Nature of the Nucleophile Soft nucleophiles (e.g., thiols) are particularly prone to displacing the nitro group.[1]

Strategies to Minimize Nitro Group Displacement:

  • Choice of Nucleophile: If possible, use harder nucleophiles (e.g., alkoxides, amines) which may show a greater preference for attacking positions more strongly activated by the pyridine nitrogen (C2, C6).

  • Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the desired reaction pathway by favoring the reaction with the lower activation energy.

  • Protecting Group Strategy: While less common for this specific issue, altering the electronic nature of the ring with protecting groups on the hydroxyl function might subtly influence the relative reactivity of the different electrophilic sites.

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2-Methyl-3,5-dinitropyridine with Thiols

While not the exact target molecule, this data on a closely related compound provides insight into the competitive nature of nucleophilic substitution.

Nucleophile (Thiol)Product Ratio (3-SR : 5-SR)Total Yield (%)Reference
Benzylthiol (BnSH)20 : 170[6]
Isobutylthiol (iBuSH)2 : 194[6]

This data suggests that both steric and electronic factors of the incoming nucleophile can influence the regiochemical outcome of SNAr on nitropyridines.

Mandatory Visualizations

Signaling Pathway/Logical Relationship Diagram

sub This compound taut 2-Methyl-3-nitro-1H-pyridin-4-one sub->taut Tautomerization eas EAS sub->eas Electrophilic Aromatic Substitution snar_nitro SNAr (at C3) sub->snar_nitro Nucleophilic Aromatic Substitution oh_reaction O-Alkylation/ O-Acylation sub->oh_reaction Reaction at -OH eas_prod C5/C6-Substituted Products eas->eas_prod snar_nitro_prod Displacement of -NO2 snar_nitro->snar_nitro_prod oh_prod 4-OR/4-OAcyl Derivatives oh_reaction->oh_prod snar_lg SNAr (at C4) oh_prod->snar_lg Convert to Leaving Group (e.g., -OTs, -Cl) snar_lg_prod C4-Substituted Products snar_lg->snar_lg_prod

Possible reaction pathways for this compound.

This guide is intended to be a starting point for troubleshooting regioselectivity issues. Successful synthesis will often require careful optimization of reaction conditions and may benefit from the use of protecting group strategies to control the reactivity of the various functional groups present on the molecule.

References

Technical Support Center: Optimization of SNAr Reactions for 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Methyl-3-nitropyridin-4-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the SNAr reaction with this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Insufficient activation of the pyridine ring The nitro group strongly activates the pyridine ring for nucleophilic attack. However, reaction conditions may still be too mild.Increase reaction temperature in increments of 10°C. Monitor for decomposition of starting material.
Poor nucleophilicity of the incoming group The strength of the nucleophile is critical for a successful SNAr reaction.If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonation with a suitable base to generate a more potent anionic nucleophile.
Inappropriate solvent choice The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex).[1]Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the Meisenheimer complex.[2][3]
Incorrect base selection The base may not be strong enough to deprotonate the nucleophile or facilitate the reaction.Select a base with a pKa higher than that of the nucleophile. Common bases for SNAr include K₂CO₃, Cs₂CO₃, or stronger bases like NaH or KHMDS for less reactive nucleophiles.
Decomposition of starting material or product High temperatures or strongly basic conditions can lead to degradation.Run the reaction at a lower temperature for a longer period. Use a milder base if possible.

Issue 2: Formation of Multiple Products/Side Reactions

Potential Cause Troubleshooting Step Rationale
Reaction at the hydroxyl group The hydroxyl group at the 4-position can also act as a nucleophile or be deprotonated.Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before the SNAr reaction.
Competitive reaction with the solvent Some solvents, like alcohols, can act as nucleophiles under certain conditions.[2]Ensure the use of an aprotic solvent if the intended nucleophile is not the solvent itself.
Over-reaction or double substitution While less likely with this substrate, highly reactive nucleophiles could potentially lead to further reactions.Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) to minimize the chance of side reactions.

Issue 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting Step | Rationale | | Residual starting material | The reaction may not have gone to completion. | Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material.[1] | | Salts from the base | Inorganic salts can complicate extraction and purification. | Perform an aqueous workup to remove water-soluble salts before column chromatography. | | Polar nature of the product | The product may have similar polarity to the starting material or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is challenging. |

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the SNAr reaction on a nitropyridine?

A1: The SNAr reaction on a nitropyridine proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[1]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound and solvent to flask B 2. Add amine nucleophile A->B C 3. Add base B->C D 4. Heat to desired temperature C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool and quench with water E->F Reaction Complete G 7. Extract with organic solvent F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by column chromatography H->I Product Final Product I->Product Troubleshooting_Tree Start Low/No Product Yield? Check_SM Starting material consumed? Start->Check_SM Yes Increase_Temp Increase Temperature Check_SM->Increase_Temp No Check_Side_Products Side products observed? Check_SM->Check_Side_Products Yes Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Increase_Temp->Change_Solvent Still no reaction Stronger_Base Use a Stronger Base Change_Solvent->Stronger_Base Still no reaction Success Problem Solved Stronger_Base->Success Protect_OH Protect -OH group Check_Side_Products->Protect_OH Yes (suspect -OH reaction) Check_Nucleophile Is nucleophile stable? Check_Side_Products->Check_Nucleophile Yes (suspect degradation) Protect_OH->Success Fresh_Reagents Use fresh reagents Check_Nucleophile->Fresh_Reagents No Check_Nucleophile->Success Yes Fresh_Reagents->Success

References

Technical Support Center: Synthesis of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-nitropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and direct method is the electrophilic nitration of 2-methyl-4-pyridinol (also known as 2-methylpyridin-4-ol) using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The pyridine ring is generally less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, often necessitating strong acidic conditions.[1]

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

The two main types of byproducts to anticipate are:

  • Regioisomers: The nitration of 2-methyl-4-pyridinol can lead to the formation of the undesired regioisomer, 2-Methyl-5-nitropyridin-4-ol. The directing effects of the methyl and hydroxyl groups on the pyridine ring influence the position of nitration.

  • Over-nitration products: Dinitrated derivatives can be formed if the reaction conditions are too harsh or if an excess of the nitrating agent is used.[2]

Q3: How can I confirm the identity of the desired product and its byproducts?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired 3-nitro isomer and the 5-nitro byproduct due to differences in the chemical shifts and coupling constants of the aromatic protons.

  • High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can separate the desired product from starting material and byproducts, allowing for quantification of purity and isomer ratios.

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to confirm the molecular weight of the product and its impurities.

Q4: What are the typical purification methods for this compound?

Purification can often be achieved through:

  • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent system, recrystallization can be an effective method for purification.

  • Column Chromatography: For more challenging separations of regioisomers, column chromatography using silica gel is a standard technique.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired 3-Nitro Product and High Levels of the 5-Nitro Isomer
  • Potential Cause: The regioselectivity of the nitration is highly dependent on reaction conditions. The electronic effects of the methyl (ortho, para-directing) and hydroxyl (ortho, para-directing) groups can lead to substitution at both the 3- and 5-positions.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature may favor the formation of one isomer over the other.

    • Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of 2-methyl-4-pyridinol. This can help to control the reaction and improve selectivity.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. While strong acids like sulfuric acid are often used, exploring other solvent systems could alter the isomer ratio.

Problem 2: Significant Formation of Dinitrated Byproducts
  • Potential Cause: Over-nitration occurs when the reaction conditions are too harsh, leading to a second nitration on the already mono-nitrated product.

  • Troubleshooting Steps:

    • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.[2]

    • Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0-10 °C) to decrease the rate of the second nitration.[2]

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.[2]

Problem 3: Incomplete Reaction or Low Conversion of Starting Material
  • Potential Cause: The pyridine ring is deactivated towards electrophilic substitution, and insufficient reaction time or temperature, or a nitrating agent that is not strong enough, can lead to low conversion.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Gradually increase the reaction time or temperature while carefully monitoring for the formation of byproducts.

    • Strength of Nitrating Agent: Ensure the nitrating agent is of appropriate concentration. A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent.

    • Purity of Starting Material: Ensure the 2-methyl-4-pyridinol starting material is pure and dry, as impurities can interfere with the reaction.

Data Presentation

Table 1: Illustrative Regioselectivity of Nitration of 2-Methyl-4-pyridinol under Different Conditions

EntryNitrating AgentTemperature (°C)Reaction Time (h)Yield of 3-nitro isomer (%)Yield of 5-nitro isomer (%)
1HNO₃ / H₂SO₄ (1:2)0 - 526520
2HNO₃ / H₂SO₄ (1:2)2525530
3Fuming HNO₃ / H₂SO₄01.57015

Note: This data is illustrative and based on typical outcomes for the nitration of substituted pyridines. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methyl-4-pyridinol (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 2-methyl-4-pyridinol while maintaining the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.

  • Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: HPLC Analysis of Isomer Ratio
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small sample of the crude reaction mixture in the mobile phase. Inject the sample onto the HPLC system. The two isomers, this compound and 2-Methyl-5-nitropyridin-4-ol, should have different retention times, allowing for their separation and quantification.

Visualizations

Synthesis_Pathway cluster_products Products 2-Methyl-4-pyridinol 2-Methyl-4-pyridinol This compound Desired Product 2-Methyl-4-pyridinol->this compound HNO3 / H2SO4 2-Methyl-5-nitropyridin-4-ol Regioisomeric Byproduct 2-Methyl-4-pyridinol->2-Methyl-5-nitropyridin-4-ol HNO3 / H2SO4

Caption: Synthetic pathway for this compound and the formation of its primary regioisomeric byproduct.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Crude Product (HPLC/NMR) start->check_purity high_byproducts High Byproduct Levels? check_purity->high_byproducts low_yield Low Yield? check_purity->low_yield [Purity OK] high_byproducts->low_yield [No] adjust_temp Adjust Temperature high_byproducts->adjust_temp [Yes] adjust_time Optimize Reaction Time low_yield->adjust_time [Yes] purify Purify Product low_yield->purify [No] adjust_reagents Adjust Reagent Stoichiometry adjust_temp->adjust_reagents adjust_reagents->start adjust_time->start end End purify->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

impact of steric hindrance on the reactivity of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Methyl-3-nitropyridin-4-ol. The content addresses common issues related to its reactivity, with a focus on the impact of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of this compound?

The reactivity of this compound is primarily governed by a combination of electronic and steric effects. The electron-withdrawing nitro group (-NO₂) at the 3-position and the inherent electron deficiency of the pyridine ring make the molecule susceptible to nucleophilic attack.[1] However, the methyl group at the 2-position introduces significant steric hindrance, which can influence the regioselectivity and reaction rates of nucleophilic substitutions.[2]

Q2: How does the steric hindrance from the 2-methyl group affect nucleophilic aromatic substitution (SNAr) reactions?

The methyl group at the 2-position can sterically hinder the approach of nucleophiles to the adjacent positions on the pyridine ring. This "out-of-plane" effect can influence the regioselectivity of SNAr reactions, particularly when multiple potential leaving groups are present.[2] For instance, in related 2-methyl-3,5-dinitropyridines, substitution at the 3-position is often favored over the 5-position, a phenomenon attributed to the steric effect of the methyl group.[2]

Q3: Can this compound undergo condensation reactions?

Yes, the methyl group in 2-methyl-3-nitropyridines is known to be relatively acidic, and this acidity is enhanced by the electron-withdrawing nitro group.[3] This allows for condensation reactions with various aromatic aldehydes under mild conditions, typically catalyzed by a base like piperidine, to yield 2-styryl-3-nitropyridine derivatives.[2][3]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Possible Cause Troubleshooting Step
Steric hindrance from the nucleophile: Bulky nucleophiles may struggle to approach the reaction center due to the steric hindrance of the 2-methyl group.
* Recommendation: If possible, switch to a smaller, less sterically hindered nucleophile. Alternatively, increasing the reaction temperature or using a more polar aprotic solvent might help overcome the activation energy barrier.
Insufficient activation of the pyridine ring: While the nitro group is activating, the hydroxyl group at the 4-position is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted nitropyridine.
* Recommendation: Consider converting the hydroxyl group to a better leaving group or a group that is less electron-donating if the reaction allows.
Poor leaving group: The nature of the leaving group at the target position is crucial for a successful SNAr reaction.
* Recommendation: Ensure you have a good leaving group at the position you are targeting for substitution.

Issue 2: Unexpected Regioselectivity or Isomer Formation

Possible Cause Troubleshooting Step
Influence of the 2-methyl group: The steric bulk of the methyl group can direct incoming nucleophiles to other positions on the ring.
* Recommendation: Carefully analyze the product mixture using techniques like ¹H NMR to determine the isomer ratio. The predominance of a particular isomer can often be explained by steric effects.[2]
Electronic effects of substituents: The electronic properties of both the substituents on the pyridine ring and the nucleophile can influence the regioselectivity.
* Recommendation: Review the electronic nature of all functional groups involved to predict the most likely site of attack.

Quantitative Data Summary

The following tables summarize quantitative data from studies on related 2-methyl-3-nitropyridine compounds.

Table 1: Isomer Ratios in Nucleophilic Substitution of a Nitro Group by Thiolate Anions in 2-Methyl-3,5-dinitropyridine Derivatives.[2]

Nitropyridine DerivativeThiolProduct(s)Isomer Ratio (ortho:para)
2-methyl-3,5-dinitropyridineBnSH2a/2a′20:1
(E)-2-(4-methoxystyryl)-3,5-dinitropyridineBnSH4d/4d′10:1
(E)-2-styryl-3,5-dinitropyridineiBuSH4c/4c′2:1
(E)-2-styryl-3,5-dinitropyridineBnSH4a/4a′3:1

Note: "ortho" refers to substitution at the 3-position (adjacent to the methyl group), while "para" refers to substitution at the 5-position. The data suggests that steric hindrance from the 2-methyl group and electronic effects of other substituents influence the regioselectivity.

Experimental Protocols

General Procedure for Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes[3]

  • Dissolve the 2-methyl-3-nitropyridine derivative in toluene.

  • Add the desired aromatic aldehyde to the solution.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and isolate the product through standard purification methods (e.g., crystallization or column chromatography).

General Procedure for Nucleophilic Aromatic Substitution with Thiolates[4]

  • Dissolve the 2-methyl-3-nitropyridine derivative in a suitable solvent such as DMF.

  • Add the corresponding thiol and a base (e.g., K₂CO₃).

  • Heat the reaction mixture.

  • Monitor the reaction until the starting material is consumed.

  • After completion, perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic phase and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism substrate This compound intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Product intermediate->product Loss of Leaving Group leaving_group Leaving Group (X⁻) intermediate->leaving_group

Caption: SNAr reaction mechanism on a pyridine ring.

experimental_workflow start Start: Reactants reaction Reaction Setup: - Dissolve Substrate - Add Reagents & Catalyst - Heat Mixture start->reaction monitoring Reaction Monitoring (e.g., TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (e.g., NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for synthesis.

logical_relationship reactivity Reactivity of This compound electronic_effects Electronic Effects reactivity->electronic_effects steric_effects Steric Effects reactivity->steric_effects nitro_group -NO₂ Group (Electron-withdrawing) electronic_effects->nitro_group hydroxyl_group -OH Group (Electron-donating) electronic_effects->hydroxyl_group pyridine_ring Pyridine Ring (Electron-deficient) electronic_effects->pyridine_ring methyl_group -CH₃ Group (Steric Hindrance) steric_effects->methyl_group nucleophile_size Nucleophile Size steric_effects->nucleophile_size

Caption: Factors influencing reactivity.

References

troubleshooting failed reactions involving 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitropyridin-4-ol. The following sections address common issues encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Category 1: Issues During Synthesis of this compound

Q1: My nitration reaction of 2-methylpyridin-4-ol is resulting in very low or no yield of the desired this compound. What are the common causes?

A1: Low yields in this nitration are a frequent issue. The pyridine ring is inherently electron-deficient and becomes further deactivated upon protonation of the ring nitrogen in the strongly acidic nitrating media, making electrophilic substitution difficult.[1][2] Consider these factors:

  • Purity of Starting Materials: Ensure your 2-methylpyridin-4-ol is pure and dry. Impurities can interfere with the reaction, leading to side products and lower yields.[3]

  • Strength of Nitrating Agent: Standard conditions often require harsh nitrating mixtures, such as fuming nitric acid in concentrated sulfuric acid, to overcome the deactivated ring.[1] Ensure your acids are of the correct concentration.

  • Temperature Control: This reaction is highly sensitive to temperature. The initial addition of the pyridine to sulfuric acid should be done at low temperatures (e.g., 0-5 °C) to manage the exotherm. The subsequent addition of nitric acid should be performed slowly, maintaining a specific temperature range (e.g., 40-45 °C) to ensure the reaction proceeds without degrading the starting material or product.[4]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to low conversion, while excessively long times can promote side reactions or degradation.

Q2: I am observing the formation of multiple product spots on my TLC plate, suggesting isomeric products. How can I improve the regioselectivity for 3-nitro substitution?

A2: The formation of multiple isomers is a known challenge in the nitration of substituted pyridines. The -OH group at position 4 and the -CH3 group at position 2 are both activating and directing towards their ortho and para positions. This can lead to the formation of the undesired 2-Methyl-5-nitropyridin-4-ol isomer.

  • Steric Hindrance: The methyl group at position 2 can sterically hinder the approach of the electrophile to that position, which is one reason 3-nitration is possible.

  • Directing Group Influence: The hydroxyl group strongly directs ortho to its position (positions 3 and 5). The regioselectivity is a delicate balance between electronic effects and reaction conditions.

  • Optimizing Conditions: Carefully controlling the reaction temperature and the rate of addition of the nitrating agent can influence the isomer ratio. Lower temperatures may favor the thermodynamically more stable product.

Q3: The nitration reaction is highly exothermic and difficult to control. How can this be managed safely?

A3: Exothermic reactions are a significant safety concern in pyridine synthesis and can lead to degradation products.[3] To manage thermal runaway, implement the following control measures:

  • Slow Addition of Reagents: Add the 2-methylpyridin-4-ol to the sulfuric acid very slowly. Similarly, the nitrating mixture should be added dropwise over an extended period.[3]

  • Efficient Cooling: Use an ice-salt bath or a cryostat to maintain a consistent, low temperature during the initial mixing and the addition of the nitrating agent.[3]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, though this may require longer reaction times.[3]

Category 2: Issues During Reactions Using this compound

Q4: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to replace the 3-nitro group, but the reaction is failing. Why is my substrate not reacting?

A4: While the nitro group is an excellent leaving group for SNAr, several factors can inhibit the reaction:

  • Nucleophile Strength: SNAr reactions on nitropyridines require a sufficiently strong nucleophile. Thiolates, for example, are often effective nucleophiles for this transformation.[5][6]

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or THF are typically required to facilitate SNAr reactions.

  • Role of the Hydroxyl Group: The 4-ol group is acidic. In the presence of a base, it will be deprotonated to form a pyridinolate anion. This introduces a high electron density into the ring, which deactivates it towards nucleophilic attack. You may need to protect the hydroxyl group (e.g., as a methyl or benzyl ether) before attempting the SNAr reaction.

  • Base and Temperature: The reaction often requires a non-nucleophilic base (e.g., K₂CO₃) and heating to proceed at a reasonable rate.[6]

Q5: My reaction is producing a complex mixture of byproducts, and I suspect side reactions involving the 2-methyl group. Is this common?

A5: Yes, the methyl group at the 2-position is acidic due to its proximity to the electron-withdrawing ring nitrogen and the 3-nitro group.[5]

  • Deprotonation: In the presence of a strong base, this methyl group can be deprotonated to form an anionic species.

  • Condensation Reactions: This anion can then participate in side reactions, such as condensation with aldehydes or ketones if they are present in the reaction mixture.[5] To avoid this, use a mild, non-nucleophilic base and the minimum temperature required for your primary reaction to proceed.

Q6: I am struggling with the purification of my final product derived from this compound. What are the best strategies?

A6: Purifying pyridine derivatives can be challenging due to their basicity and polarity.[3]

  • Acid-Base Extraction: Use an acidic wash (e.g., dilute HCl) to protonate your pyridine derivative, extracting it into the aqueous layer to separate it from non-basic impurities. You can then recover the product by basifying the aqueous layer and re-extracting with an organic solvent.[3]

  • Column Chromatography: This is a versatile technique. However, the basic nature of pyridines can cause significant tailing on standard silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine (~1%), to the eluent.[3]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity.[3]

Data Summary Tables

Table 1: Typical Reaction Conditions for Nitration of Substituted 3-Hydroxypyridines

Nitrating AgentTemperature (°C)Typical Yield (%)Key Observations / Potential Side Products
Conc. HNO₃ / Conc. H₂SO₄30 - 4525 - 75Potential for multiple isomers (e.g., 4- and 6-nitro products from 3-hydroxy-2-methylpyridine).[4]
Fuming HNO₃ / Conc. H₂SO₄95 - 10570 - 75Highly exothermic reaction, requires careful control.[7]
KNO₃ / Conc. H₂SO₄80 - 120~90Can reduce the formation of NOx gas byproducts compared to using nitric acid.[8]

Table 2: Troubleshooting Guide for a Model SNAr Reaction (Substitution of 3-NO₂)

IssuePotential CauseSuggested Solution
No ReactionPoor nucleophileUse a stronger nucleophile (e.g., sodium thiophenoxide).
Ring deactivation by 4-olateProtect the hydroxyl group as an ether before the SNAr step.
Incorrect solventSwitch to a polar aprotic solvent like DMF or DMSO.
Low ConversionInsufficient temperatureGradually increase the reaction temperature while monitoring by TLC.
Inadequate baseEnsure a suitable base (e.g., K₂CO₃) is present in sufficient quantity.
Multiple ProductsSide reaction at methyl groupUse a milder base and the lowest effective temperature.
Incomplete reactionIncrease reaction time or temperature moderately.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a general guideline and requires optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 70 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly and portion-wise, add 2-methylpyridin-4-ol (e.g., 0.1 mol) to the cold sulfuric acid. Ensure the internal temperature does not exceed 30 °C.

  • Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid (e.g., 7 mL) to concentrated sulfuric acid (e.g., 17 mL), keeping the mixture cooled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the pyridine substrate over 2-3 hours. Maintain the internal reaction temperature between 40-45 °C using a water bath for cooling or gentle heating as needed.[4]

  • Reaction Completion: After the addition is complete, continue stirring at 40-45 °C for an additional hour. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 500 g). A precipitate should form.

  • Neutralization & Isolation: Slowly neutralize the mixture by adding a saturated solution of sodium carbonate or 50% aqueous sodium hydroxide until the pH is approximately 3-4. Be cautious as this is highly exothermic and will release CO₂ gas. The product will precipitate.

  • Purification: Collect the crude solid by filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Protocol 2: Model SNAr Reaction with a Thiol Nucleophile

Disclaimer: This protocol is a general guideline. All work should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood.

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), potassium carbonate (K₂CO₃, 2-3 equivalents), and a suitable polar aprotic solvent (e.g., anhydrous DMF).

  • Nucleophile Addition: Add the thiol nucleophile (e.g., thiophenol, 1.1 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine added to the eluent).[3]

Visual Troubleshooting Guides

G start Reaction Failed (Low Yield / Impure) check_sm 1. Analyze Starting Materials (SM) start->check_sm sm_impure SM Impure or Degraded? check_sm->sm_impure check_crude 2. Analyze Crude Reaction Mixture (TLC, NMR, LCMS) no_reaction No Reaction / Low Conversion? check_crude->no_reaction sm_impure->check_crude No purify_sm Purify / Resynthesize Starting Material sm_impure->purify_sm Yes side_products Multiple Side Products? no_reaction->side_products No optimize_cond Optimize Conditions: - Increase Temperature - Change Solvent/Catalyst - Increase Reaction Time no_reaction->optimize_cond Yes refine_cond Refine Conditions: - Lower Temperature - Check Reagent Stoichiometry - Use Milder Base/Reagents side_products->refine_cond Yes end Repeat Reaction side_products->end No, product is just impure purify_sm->end optimize_cond->end refine_cond->end

Caption: General workflow for troubleshooting a failed chemical reaction.

G cluster_0 Reaction Pathway cluster_1 Key Influencing Factors SM 2-Methylpyridin-4-ol NitratingAgent + HNO3 / H2SO4 Product Desired Product: This compound NitratingAgent->Product Major Pathway (Ortho to -OH) SideProduct Side Product: 2-Methyl-5-nitropyridin-4-ol NitratingAgent->SideProduct Minor Pathway (Ortho to -OH, Para to -CH3) Temp Temperature Control Temp->Product Affects Ratio Sterics Steric Hindrance from 2-Methyl Group Sterics->Product Favors 3-Nitro

Caption: Potential pathways in the nitration of 2-methylpyridin-4-ol.

References

Technical Support Center: Functionalization of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalytic functionalization of 2-Methyl-3-nitropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most promising alternative catalysts for the functionalization of this compound?

A1: Given the electron-deficient nature of the pyridine ring in this compound, several catalytic systems are promising. Transition metal catalysis, particularly with palladium, rhodium, and iridium, offers robust methods for C-H functionalization.[1][2][3] Photoredox catalysis presents a milder, visible-light-driven alternative for radical functionalization.[4][5][6]

  • Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, are well-suited for creating C-C bonds.[7][8][9] This typically requires initial conversion of a C-H bond to a C-Halogen or C-Boron bond.

  • Iridium-catalyzed C-H borylation is an excellent method for introducing a boronic ester group, which can then be used in subsequent cross-coupling reactions.[10][11][12][13][14][15][16] This method is often compatible with a wide range of functional groups.[10][17]

  • Rhodium-catalyzed C-H activation can be employed for various functionalizations, including alkylation and arylation, often directed by a functional group on the substrate.[3][18][19][20]

  • Photoredox catalysis enables the generation of radical intermediates under mild conditions, which can then participate in C-C and C-heteroatom bond formation.[4][5][6]

Q2: What are the main challenges in the catalytic functionalization of this specific substrate?

A2: The functionalization of this compound presents several challenges:

  • Electron-deficient nature: The nitro group deactivates the pyridine ring towards electrophilic aromatic substitution, making C-H activation more challenging.[1]

  • Directing group effects: The interplay of the methyl, nitro, and hydroxyl groups will influence the regioselectivity of the functionalization. The hydroxyl group, in particular, can act as a directing group or be deprotonated under basic conditions, affecting the catalyst's interaction with the substrate.

  • Catalyst inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[14][16]

  • Side reactions: The presence of multiple functional groups increases the possibility of side reactions, such as reaction at the methyl group or undesired interactions with the nitro group.

Q3: How can I improve the regioselectivity of the functionalization?

A3: Achieving high regioselectivity is crucial. Several strategies can be employed:

  • Choice of catalyst and ligand: The ligand coordinated to the metal center plays a critical role in controlling the steric and electronic environment of the catalytic site, thereby influencing regioselectivity.[2] For instance, in iridium-catalyzed borylation, sterically bulky ligands can direct the borylation to less hindered positions.[10][12]

  • Directing groups: While the substrate already has directing groups, introducing a removable directing group at a specific position can provide precise control over the site of functionalization.

  • Reaction conditions: Optimization of solvent, temperature, and additives can significantly impact the regioselectivity of the reaction.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Issue Potential Cause Troubleshooting Steps
Low or No Yield Inactive catalyst- Ensure the use of a pre-catalyst or activate the catalyst in situ. - Use fresh, high-purity catalyst and ligands. - Degas the solvent and reaction mixture thoroughly to remove oxygen.
Poor solubility of reactants- Screen different solvents or solvent mixtures. - Increase the reaction temperature.
Catalyst poisoning- Ensure starting materials and reagents are free of impurities that can poison the catalyst (e.g., sulfur compounds). - The pyridine nitrogen of the substrate itself can inhibit the catalyst. Consider using a ligand that can displace the substrate from the metal center.[14][16]
Formation of Side Products (e.g., Homocoupling) Incorrect stoichiometry- Carefully control the ratio of reactants.
Suboptimal reaction temperature- Lowering the temperature may reduce the rate of side reactions.
Inefficient transmetalation- Ensure the base is appropriate for the chosen boronic acid/ester. - Consider adding water or other additives to facilitate transmetalation.
Decomposition of Starting Material High reaction temperature- Lower the reaction temperature and extend the reaction time.
Incompatible base- Screen different bases (e.g., carbonates, phosphates, hydroxides) to find one that is effective but does not cause decomposition.
Iridium-Catalyzed C-H Borylation
Issue Potential Cause Troubleshooting Steps
Low or No Yield Catalyst inhibition by pyridine nitrogen- Increase the catalyst loading. - Use a ligand that can modulate the electronic properties of the iridium center and reduce its affinity for the pyridine nitrogen.[14][16]
Inefficient C-H activation- Increase the reaction temperature. - Screen different iridium precursors and ligands.
Decomposition of the borylating agent- Use fresh bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin).
Poor Regioselectivity Steric and electronic effects of substituents- Modify the ligand on the iridium catalyst to be more sterically demanding to direct borylation to a specific site.[10][12] - Consider converting the hydroxyl group to a bulkier protecting group to influence the steric environment.
Product Instability Protodeborylation (cleavage of the C-B bond)- Minimize exposure to moisture and acidic conditions during workup and purification. - Use the borylated product immediately in the next step.

Experimental Protocols

Protocol 1: Iridium-Catalyzed C-H Borylation of this compound

This protocol is adapted from procedures for the borylation of substituted pyridines.[10][12] Note: Optimization may be required for this specific substrate.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B2pin2)

  • [Ir(COD)OMe]2 (Iridium methoxide cyclooctadiene dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., THF, Cyclohexane)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ir(COD)OMe]2 (1-3 mol%) and dtbpy (1-3 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add this compound (1 equivalent) and B2pin2 (1.5 equivalents).

  • Add anhydrous solvent (e.g., THF, 0.2 M concentration).

  • Seal the flask and heat the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Borylated this compound

This protocol is a general procedure for the Suzuki-Miyaura coupling of pyridyl boronic esters.[7][21]

Materials:

  • Borylated this compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Pd(PPh3)4 or a combination of a Pd source (e.g., Pd(OAc)2) and a phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF) and water

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask, add the borylated this compound (1 equivalent), the aryl halide (1.2 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_borylation Iridium-Catalyzed C-H Borylation cluster_suzuki Palladium-Catalyzed Suzuki Coupling B_Start This compound B_Reagents [Ir(COD)OMe]2, dtbpy, B2pin2 B_Start->B_Reagents Add B_Reaction Reaction at 80-100 °C B_Reagents->B_Reaction B_Workup Workup & Purification B_Reaction->B_Workup B_Product Borylated Pyridinol B_Workup->B_Product S_Start Borylated Pyridinol B_Product->S_Start Intermediate S_Reagents Aryl Halide, Pd Catalyst, Base S_Start->S_Reagents Add S_Reaction Reaction at 80-120 °C S_Reagents->S_Reaction S_Workup Workup & Purification S_Reaction->S_Workup S_Product Functionalized Product S_Workup->S_Product

Caption: Experimental workflow for a two-step functionalization of this compound.

Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Low or No Product Yield? Catalyst_Check Is the catalyst active? Start->Catalyst_Check Check Conditions_Check Are conditions optimal? Start->Conditions_Check Check Substrate_Check Is the substrate stable? Start->Substrate_Check Check Catalyst_Solution Use fresh catalyst/ligands. Ensure inert atmosphere. Catalyst_Check->Catalyst_Solution No End Re-run Experiment Catalyst_Solution->End Conditions_Solution Screen solvents and temperature. Check reactant stoichiometry. Conditions_Check->Conditions_Solution No Conditions_Solution->End Substrate_Solution Use milder base/conditions. Consider protecting groups. Substrate_Check->Substrate_Solution No Substrate_Solution->End

Caption: A decision tree for troubleshooting low-yield functionalization reactions.

References

minimizing the formation of isomers in 2-Methyl-3-nitropyridin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of 2-Methyl-3-nitropyridin-4-ol, with a primary focus on minimizing the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers formed during the nitration of 2-methyl-pyridin-4-ol?

During the electrophilic nitration of 2-methyl-pyridin-4-ol, the primary products are the desired this compound and the undesired isomer, 2-Methyl-5-nitropyridin-4-ol. The formation of these isomers is dictated by the directing effects of the existing substituents on the pyridine ring.

Q2: Why does the 2-Methyl-5-nitropyridin-4-ol isomer form?

The formation of positional isomers is a common challenge in electrophilic aromatic substitution on substituted pyridine rings. The hydroxyl (-OH) group at position 4 and the methyl (-CH₃) group at position 2 are both activating, ortho-, para-directing groups. The hydroxyl group strongly directs substitution to the ortho positions (3 and 5). The methyl group also directs to its ortho and para positions. The interplay of these directing effects, along with steric hindrance from the methyl group, leads to a mixture of the 3-nitro and 5-nitro isomers.

Q3: What factors have the most significant impact on the ratio of 3-nitro to 5-nitro isomers?

The regioselectivity of the nitration is highly sensitive to several experimental parameters. Key factors include:

  • Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product and can enhance selectivity.

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid in sulfuric acid, potassium nitrate) can significantly influence the isomer ratio.

  • Reaction Time: Extended reaction times can sometimes lead to the formation of di-nitrated or other side products.

  • Solvent: The solvent system can affect the reactivity of the nitrating species and the substrate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired 3-Nitro Isomer 1. Suboptimal Reaction Temperature: Higher temperatures may favor the formation of the 5-nitro isomer or side products. 2. Incorrect Nitrating Agent Concentration: The strength of the nitrating mixture can affect regioselectivity.1. Temperature Control: Maintain a low and consistent temperature, typically between 0°C and 5°C, throughout the addition of the nitrating agent. 2. Reagent Optimization: Experiment with different ratios of nitric acid to sulfuric acid. Consider using a milder nitrating agent if side reactions are prevalent.
High Percentage of 5-Nitro Isomer 1. Steric and Electronic Effects: The 5-position may be electronically favored under certain conditions. 2. Insufficient Mixing: Poor mixing can lead to localized temperature increases or high concentrations of the nitrating agent, reducing selectivity.1. Strategic Synthesis Route: If direct nitration consistently yields poor selectivity, consider a multi-step synthesis. An alternative route involves starting with 2-chloro-3-nitropyridine, which can be converted to 2-methyl-3-nitropyridine.[1][2] 2. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction.
Difficulty Separating the Isomers 1. Similar Physical Properties: The 3-nitro and 5-nitro isomers often have very similar polarities and solubilities, making separation by standard crystallization or chromatography challenging.1. Fractional Crystallization: Attempt recrystallization from various solvent systems. Small differences in solubility can sometimes be exploited. 2. Preparative Chromatography: Use a high-performance liquid chromatography (HPLC) or flash chromatography system with a high-resolution stationary phase. Methodical solvent gradient optimization will be crucial. 3. Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, facilitating separation.
Reaction is Uncontrolled or Exothermic 1. Rate of Addition: Adding the nitrating agent too quickly can lead to a dangerous exotherm. 2. Inadequate Cooling: The cooling bath may not be sufficient to dissipate the heat generated by the reaction.1. Slow, Dropwise Addition: Add the nitrating agent very slowly using a dropping funnel, while carefully monitoring the internal reaction temperature. 2. Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain the target temperature. Ensure the reaction flask is adequately submerged.

Isomer Ratio Under Various Conditions

Run Nitrating Agent Temperature (°C) Reaction Time (h) Yield of 3-Nitro Isomer (%) Yield of 5-Nitro Isomer (%) 3-Nitro:5-Nitro Ratio
1HNO₃/H₂SO₄ (1:4)0-52Experimental DataExperimental DataExperimental Data
2HNO₃/H₂SO₄ (1:4)20-252Experimental DataExperimental DataExperimental Data
3KNO₃/H₂SO₄0-53Experimental DataExperimental DataExperimental Data
4HNO₃/TFAA-101Experimental DataExperimental DataExperimental Data

Researchers should populate this table with their own experimental findings to determine the optimal conditions for their specific setup.

Visualized Workflows and Pathways

Reaction Pathway for Isomer Formation

The following diagram illustrates the electrophilic nitration of 2-methyl-pyridin-4-ol, leading to the formation of the desired 3-nitro product and the undesired 5-nitro isomer.

G cluster_start Starting Material cluster_reagent Nitration SM 2-Methyl-pyridin-4-ol Reagent HNO₃ / H₂SO₄ Product_3_Nitro This compound (Desired Product) Reagent->Product_3_Nitro Major Pathway (Optimized Conditions) Product_5_Nitro 2-Methyl-5-nitropyridin-4-ol (Undesired Isomer) Reagent->Product_5_Nitro Minor Pathway

Caption: Nitration of 2-methyl-pyridin-4-ol yields two primary isomers.

Experimental Workflow for Synthesis and Purification

This workflow outlines the key steps from the initial reaction to the isolation and analysis of the final product.

A 1. Reaction Setup (2-methyl-pyridin-4-ol in H₂SO₄) B 2. Controlled Nitration (Slow addition of HNO₃ at 0-5°C) A->B Cooling C 3. Reaction Quench (Pour onto ice) B->C After 2-3h D 4. Neutralization & Precipitation (Adjust pH to isolate crude product) C->D E 5. Filtration & Drying (Isolate crude isomer mixture) D->E F 6. Purification (Fractional Crystallization or Chromatography) E->F Crude Product G 7. Isomer Characterization (NMR, MS, HPLC Analysis) F->G Separated Fractions H Isolated 3-Nitro Isomer G->H

Caption: Workflow for synthesis, purification, and analysis of isomers.

Detailed Experimental Protocol (Example)

This protocol is a general guideline. Researchers must adapt it based on their specific laboratory conditions and safety protocols.

Objective: To synthesize this compound while minimizing the formation of the 5-nitro isomer.

Materials:

  • 2-methyl-pyridin-4-ol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (or other suitable base)

Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly and carefully add 2-methyl-pyridin-4-ol to the cold sulfuric acid in small portions, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.

  • Nitration: Cool the solution back down to 0°C. Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (e.g., a 1:4 molar ratio) in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over 2-3 hours. Crucially, maintain the internal temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates out. Monitor the pH to ensure it is near neutral (pH 6-7).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the crude product under vacuum.

  • Analysis and Purification:

    • Analyze the crude product using ¹H NMR or HPLC to determine the isomer ratio.

    • Purify the desired 3-nitro isomer from the 5-nitro isomer using fractional crystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-Methyl-3-nitropyridin-4-ol and Other Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a detailed comparison of the reactivity of 2-Methyl-3-nitropyridin-4-ol with other substituted nitropyridines. Understanding the nuanced reactivity of this versatile building block is crucial for its effective application in the development of novel pharmaceuticals and other functional organic molecules. This document summarizes key reactivity patterns, presents available experimental data in a comparative format, and provides detailed experimental protocols for characteristic transformations.

Introduction to Nitropyridine Reactivity

Nitropyridines are a class of heterocyclic compounds that serve as important intermediates in organic synthesis. The presence of the strongly electron-withdrawing nitro group significantly influences the electron density of the pyridine ring, thereby dictating its reactivity. This activation is particularly pronounced for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. The position of the nitro group, along with other substituents on the pyridine ring, fine-tunes the reactivity, allowing for selective functionalization.

Factors Influencing the Reactivity of Nitropyridines

The reactivity of nitropyridines is governed by a combination of electronic and steric factors. The following diagram illustrates the key influences on the susceptibility of the pyridine ring to nucleophilic attack.

G Factors Influencing Nitropyridine Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Reactivity of Nitropyridines Nitro Group Position Position of Nitro Group (ortho/para activating) Reactivity->Nitro Group Position determines activation Other EWGs Presence of other EWGs (e.g., -CN, -Br) Reactivity->Other EWGs enhances EDGs Presence of EDGs (e.g., -OH, -NH2) Reactivity->EDGs modulates Substituent Size Size of Substituents (e.g., methyl group) Reactivity->Substituent Size hinders attack Nucleophile Size Size of Nucleophile Reactivity->Nucleophile Size influences approach

Caption: Key electronic and steric factors governing the reactivity of nitropyridine derivatives.

Comparative Reactivity of this compound

Direct quantitative kinetic data for this compound is limited in the literature. However, a comparative analysis can be drawn from studies on structurally related nitropyridines. The presence of the 2-methyl group and the 4-hydroxyl group introduces unique reactivity patterns compared to simpler nitropyridines.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position, while not in a formally ortho or para activating position relative to a leaving group at the 2- or 4-position, can itself act as a leaving group in the presence of suitable nucleophiles, particularly when further activated by other electron-withdrawing groups.

For comparison, consider the reactivity of 2-methyl-3,5-dinitropyridine and 2-methyl-3-nitro-5-bromopyridine with thiolates. In these cases, the 3-nitro group is readily displaced. The 4-hydroxyl group in this compound is an electron-donating group by resonance, which would be expected to decrease the overall electrophilicity of the pyridine ring compared to a dinitro- or bromo-nitro-substituted pyridine, thus potentially reducing its reactivity towards SNAr at the 3-position. However, the hydroxyl group can be deprotonated under basic conditions, and the resulting phenoxide would be a much stronger electron-donating group, further deactivating the ring towards nucleophilic attack.

Table 1: Qualitative Comparison of SNAr Reactivity

CompoundSubstituentsExpected Relative Reactivity in SNAr (Displacement of 3-Nitro Group)
2-Methyl-3,5-dinitropyridine2-Me, 3-NO₂, 5-NO₂High
2-Methyl-3-nitro-5-bromopyridine2-Me, 3-NO₂, 5-BrModerate to High
This compound 2-Me, 3-NO₂, 4-OH Low to Moderate (predicted)
3-Nitropyridine3-NO₂Very Low
Reactivity of the Methyl Group

The acidity of the protons on the 2-methyl group is significantly increased by the electron-withdrawing effect of the adjacent 3-nitro group. This enhanced acidity allows for condensation reactions with aldehydes under relatively mild basic conditions.

A study on 2-methyl-3,5-dinitropyridine and 2-methyl-3-nitro-5-bromopyridine N-oxide demonstrated that these compounds react with various aromatic aldehydes in the presence of catalytic piperidine to form the corresponding styrylpyridines.[1] It is expected that this compound would exhibit similar reactivity at the methyl group, although the electronic effect of the 4-hydroxyl group might slightly modulate the acidity of the methyl protons.

Reactivity of the Hydroxyl Group

The 4-hydroxyl group in this compound can undergo typical reactions of a phenolic hydroxyl group, such as etherification and esterification. These reactions provide a handle for further functionalization of the molecule.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of a Nitro Group with Thiols

This protocol is adapted from the reaction of 2-methyl-3,5-dinitropyridine with benzylthiol.[2]

Workflow for SNAr with Thiols

G Start Start: 2-Methyl-3,5-dinitropyridine Benzylthiol Base (e.g., K2CO3) Solvent (e.g., DMF) Reaction Reaction: Stir at elevated temperature (e.g., 50-80 °C) Start->Reaction Workup Work-up: Pour into water Extract with organic solvent Dry and concentrate Reaction->Workup Purification Purification: Column chromatography Workup->Purification Product Product: 2-Methyl-3-benzylthio-5-nitropyridine Purification->Product

Caption: General workflow for the nucleophilic aromatic substitution of a nitro group.

Materials:

  • 2-Methyl-3,5-dinitropyridine (1.0 eq)

  • Benzylthiol (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-methyl-3,5-dinitropyridine in anhydrous DMF, add potassium carbonate and benzylthiol.

  • Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-3-(benzylthio)-5-nitropyridine.

Table 2: Product Distribution in the Reaction of 2-Methyl-3,5-dinitropyridine with Benzylthiol [2]

ProductIsomer Ratio (3-substituted : 5-substituted)Yield
2-Methyl-3-(benzylthio)-5-nitropyridine20 : 170%
General Procedure for Condensation of the 2-Methyl Group with Aldehydes

This protocol is based on the reaction of 2-methyl-3,5-dinitropyridine with aromatic aldehydes.[1]

Materials:

  • 2-Methyl-3,5-dinitropyridine (1.0 eq)

  • Aromatic aldehyde (1.2 eq)

  • Piperidine (catalytic amount)

  • Toluene

Procedure:

  • A solution of 2-methyl-3,5-dinitropyridine, the aromatic aldehyde, and a catalytic amount of piperidine in toluene is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by crystallization or column chromatography to yield the corresponding 2-styryl-3,5-dinitropyridine.

Conclusion

This compound presents a unique reactivity profile due to the interplay of its three functional groups. While the 3-nitro group can potentially be displaced via SNAr, the electron-donating nature of the 4-hydroxyl group is expected to render it less reactive in this regard compared to dinitro- or halo-nitro-pyridines. The 2-methyl group, activated by the adjacent nitro group, is susceptible to condensation reactions. The 4-hydroxyl group offers a site for further derivatization through etherification or esterification. This guide provides a framework for researchers to harness the synthetic potential of this versatile building block by comparing its expected reactivity with that of other well-studied nitropyridines. Further quantitative studies are warranted to fully elucidate the reactivity of this compound and expand its application in chemical synthesis.

References

A Comparative Guide to Alternative Reagents for SNAr Reactions: Beyond 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly substituted pyridines, Nucleophilic Aromatic Substitution (SNAr) is an indispensable tool. The reactivity of the aromatic or heteroaromatic substrate is paramount for the success of these reactions. 2-Methyl-3-nitropyridin-4-ol has served as a valuable substrate, leveraging the strong electron-withdrawing nitro group to activate the pyridine ring for nucleophilic attack. However, the landscape of available reagents is broad, with several alternatives offering potential advantages in terms of reactivity, substrate scope, and reaction conditions.

This guide provides an objective comparison of this compound and its derivatives with other classes of reagents for SNAr reactions. The information presented is based on a comprehensive review of experimental data from scientific literature, offering a clear, data-driven perspective to inform your synthetic strategies.

The Cornerstone of Reactivity: The SNAr Mechanism

The efficiency of an SNAr reaction is fundamentally governed by the stability of the Meisenheimer complex, a resonance-stabilized intermediate formed upon nucleophilic attack. The general mechanism is a two-step addition-elimination process.

SNAr_Mechanism cluster_intermediate Intermediate A Activated Pyridine (with Leaving Group, LG) C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack (Rate-determining step) B Nucleophile (Nu⁻) D Substituted Pyridine C->D Elimination of LG E Leaving Group (LG⁻)

Caption: General mechanism of the SNAr reaction on an activated pyridine ring.

Comparative Performance of Reagents

The choice of leaving group at the 4-position of the 2-methyl-3-nitropyridine scaffold significantly influences the reaction rate and yield. This section provides a comparative overview of the performance of this compound derivatives and other key alternatives.

Alkoxy and Aryloxy Pyridines (from this compound)

The hydroxyl group of this compound is a poor leaving group. It is typically converted to an alkoxy or aryloxy group to enhance its reactivity in SNAr reactions.

Reagent ClassExample ReagentNucleophileReaction ConditionsYield (%)Reference
Alkoxy Pyridine2-Methoxy-3-nitropyridinePiperidineAqueous solution, 20°CQuantitative (kinetic study)[1]
Alkoxy Pyridine2-Methoxy-3-nitropyridinePyrrolidineAqueous solution, 20°CQuantitative (kinetic study)[1]
Alkoxy Pyridine2-Methoxy-3-nitropyridineMorpholineAqueous solution, 20°CQuantitative (kinetic study)[1]

Key Observations:

  • Alkoxy groups are effective leaving groups in the presence of strong nucleophiles.

  • Kinetic studies on 2-methoxy-3-nitropyridine show that the reaction proceeds readily with secondary amines in aqueous solution, indicating good reactivity.[1]

Halopyridines

Halogenated nitropyridines are among the most common and reactive substrates for SNAr reactions. The reactivity order for halogens as leaving groups in SNAr is generally F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive electron-withdrawing effect of the more electronegative halogens.

Reagent ClassExample ReagentNucleophileReaction ConditionsYield (%)Reference
Chloropyridine2-Chloro-5-nitropyridinePiperidineEthanol, Et3N, Reflux, 3h~95[2]
Chloropyridine2-Chloro-5-nitropyridineMorpholineEthanol, Et3N, Reflux, 3h~92[2]
Chloropyridine2-Chloro-5-nitropyridineBenzylamineIsopropanol/H2O, 80°C, 2h~90[2]
Chloropyridine2-Chloro-5-nitropyridineAnilineDMF, K2CO3, 100°C, 6h~85[2]
Bromopyridine3-Bromo-4-nitropyridineVarious aminesPolar aprotic solventsVariable (potential for nitro-group migration)[3][4]

Key Observations:

  • Chloronitropyridines are highly effective substrates for SNAr reactions with a wide range of nitrogen nucleophiles, affording high yields.[2]

  • The use of 3-bromo-4-nitropyridine can lead to an unexpected nitro-group migration, a factor to consider when planning syntheses.[3][4]

  • Fluoropyridines are generally more reactive than their chloro counterparts, often allowing for milder reaction conditions.

Sulfonate Esters

Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups and can be readily prepared from the corresponding pyridinols.

No direct comparative experimental data was found for the SNAr reactions of sulfonate derivatives of this compound in the reviewed literature. However, based on the known leaving group ability of sulfonates, they are expected to be highly reactive substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide methodologies for key SNAr reactions.

General Experimental Workflow

The typical workflow for an SNAr reaction followed by purification is outlined below.

Experimental_Workflow A Reactant Mixing (Substrate, Nucleophile, Solvent, Base) B Reaction (Heating/Stirring) A->B C Workup (Quenching, Extraction) B->C D Purification (Chromatography/Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E

Caption: A typical experimental workflow for SNAr synthesis and purification.[2]

Protocol 1: SNAr of 2-Chloro-5-nitropyridine with an Aliphatic Amine

This protocol is a representative example for the reaction of a chloronitropyridine with a strong amine nucleophile.[2]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.1 M).

  • Add piperidine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: SNAr of 2-Methyl-3,5-dinitropyridine with a Thiol

This protocol details the reaction of a dinitropyridine with a sulfur nucleophile, where the nitro group acts as the leaving group.[5][6]

Materials:

  • 2-Methyl-3,5-dinitropyridine (1.0 equiv)

  • Benzylthiol (BnSH) (1.1 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3,5-dinitropyridine (1.0 equiv) in anhydrous DMF.

  • Add benzylthiol (1.1 equiv) and potassium carbonate (2.0 equiv) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The selection of an appropriate reagent for SNAr reactions is a critical decision in synthetic planning. While this compound and its derivatives are viable substrates, particularly after conversion of the hydroxyl to an alkoxy or aryloxy group, halogenated nitropyridines, especially fluorinated ones, generally offer superior reactivity. The choice of reagent should be guided by the specific nucleophile, desired reaction conditions, and potential for side reactions. This guide provides a foundational dataset to aid in making an informed decision, ultimately leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-methylpyridine Analogs as Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of comprehensive structure-activity relationship (SAR) studies on 2-Methyl-3-nitropyridin-4-ol derivatives, this guide focuses on a closely related and well-documented class of compounds: 2-amino-4-methylpyridine analogues. These compounds have been investigated as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory diseases. This guide will provide a comparative analysis of their biological activity, supported by experimental data and protocols.

Introduction

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key signaling molecule in the immune system.[1] While NO is essential for host defense, its overproduction by iNOS is associated with the pathophysiology of various inflammatory conditions, making iNOS a significant therapeutic target.[2] The 2-amino-4-methylpyridine scaffold has emerged as a promising starting point for the development of selective iNOS inhibitors.[3] This guide explores the structure-activity relationships of a series of 6-substituted 2-amino-4-methylpyridine analogues, providing insights into the structural requirements for potent iNOS inhibition.

Comparative Biological Activity

The inhibitory potency of 2-amino-4-methylpyridine analogues against iNOS is highly dependent on the nature of the substituent at the 6-position of the pyridine ring. The following table summarizes the in vitro inhibitory activities (IC50) of a series of these compounds against iNOS, as well as their selectivity over the neuronal (nNOS) and endothelial (eNOS) isoforms.

Compound ID6-SubstituentiNOS IC50 (nM)nNOS IC50 (nM)eNOS IC50 (nM)
1 -H193>10,000>10,000
2 -CH(CH₃)₂11330>10,000
3 -CH₂CH₂OH14450>10,000
4 -CH₂CH₂F9270>10,000
5 -CH₂CHF₂18540>10,000
6 -CH₂CF₃20600>10,000
7 -(CH₂)₂CH₂OH23690>10,000
8 -(CH₂)₂CH₂F15450>10,000

Data extracted from a study on 6-substituted 2-amino-4-methylpyridine analogues. It is important to note that IC50 values can vary between different assays and laboratories.[3]

Structure-Activity Relationship Summary:

  • Substitution at the 6-position: Introduction of a substituent at the 6-position generally enhances iNOS inhibitory activity compared to the unsubstituted parent compound (1 ).

  • Effect of Alkyl Groups: Small, branched alkyl groups, such as isopropyl (2 ), are well-tolerated and lead to potent inhibition.

  • Role of Hydroxyl and Fluoro Groups: The presence of a hydroxyl or a fluorine atom on the alkyl substituent at the 6-position can be beneficial for activity. For instance, the 2-fluoroethyl substituted compound (4 ) is one of the most potent in the series.[3]

  • Steric and Electronic Effects: The potency of the inhibitors is influenced by the steric bulk and electronic properties of the substituent at the 6-position. A balance of these factors is crucial for optimal interaction with the enzyme's active site.[3]

Experimental Protocols

A detailed methodology for the key in vitro iNOS inhibition assay is provided below.

In Vitro iNOS Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the iNOS enzyme by quantifying the conversion of L-arginine to L-citrulline.

Materials:

  • Recombinant human iNOS enzyme

  • L-[¹⁴C]arginine (radiolabeled substrate)

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)

  • Calmodulin

  • EGTA

  • HEPES buffer

  • Test compounds (2-amino-4-methylpyridine analogues)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • A reaction mixture is prepared containing HEPES buffer, NADPH, H4B, calmodulin, EGTA, and the iNOS enzyme.

  • The test compounds are added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of L-[¹⁴C]arginine.

  • The mixture is incubated for a specified time at 37°C.

  • The reaction is terminated by adding a stop buffer containing Dowex AG 50W-X8 resin.

  • The resin binds to the unreacted L-[¹⁴C]arginine, while the L-[¹⁴C]citrulline remains in the supernatant.

  • The mixture is centrifuged, and an aliquot of the supernatant is transferred to a scintillation vial.

  • Scintillation cocktail is added, and the amount of L-[¹⁴C]citrulline is quantified using a scintillation counter.

  • The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates the typical workflow for an SAR study in drug discovery.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Compound Lead Compound Chemical Synthesis Chemical Synthesis Lead Compound->Chemical Synthesis Design Analogs Biological Screening Biological Screening Chemical Synthesis->Biological Screening Test Analogs SAR Analysis SAR Analysis Biological Screening->SAR Analysis Generate Data SAR Analysis->Chemical Synthesis Guide Design iNOS_Pathway cluster_pathway iNOS Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Signaling Cascades Signaling Cascades Inflammatory Stimuli->Signaling Cascades e.g., LPS, Cytokines Transcription Factors Transcription Factors Signaling Cascades->Transcription Factors e.g., NF-κB, STAT1 iNOS Gene Transcription iNOS Gene Transcription Transcription Factors->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Translation NO + L-Citrulline NO + L-Citrulline iNOS Protein->NO + L-Citrulline Catalysis L-Arginine L-Arginine L-Arginine->NO + L-Citrulline

References

A Comparative Guide to the Synthetic Routes of 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-Methyl-3-nitropyridin-4-ol is a valuable substituted pyridine derivative with potential applications as a scaffold in the design of new therapeutic agents. This guide provides a comparative analysis of plausible synthetic pathways to this target molecule, offering an objective look at their respective advantages and disadvantages, supported by detailed experimental protocols where available.

Synthetic Route 1: Multi-step Synthesis via a Chloro-Intermediate

This route commences with a commercially available dichlorinated nitropyridine and proceeds through a key chloro-hydroxy intermediate. The final step involves the introduction of the methyl group.

Experimental Protocol: Route 1

Step 1a: Synthesis of 2-chloro-3-nitropyridin-4-ol

This procedure is adapted from patent literature describing the synthesis of this intermediate.

  • In a round-bottom flask, dissolve 2,4-dichloro-3-nitropyridine (100 g) in dimethylformamide (500 ml).

  • Add sodium acetate (102.4 g) to the solution at room temperature (25-30 °C).

  • Heat the reaction mixture to 120-125 °C and maintain this temperature for 2 hours.

  • After cooling the reaction to 30-35 °C, add a saturated solution of ammonium chloride (800 ml) and stir for 45 minutes.

  • Concentrate the mixture under vacuum at 65-70 °C to obtain the crude solid product.

  • The crude product can be further purified by recrystallization.

Step 1b: Synthesis of this compound via Malonic Ester

This proposed step is based on a known method for the methylation of 2-chloro-3-nitropyridines.[1] The presence of the 4-hydroxyl group may necessitate a protection-deprotection strategy to prevent side reactions.

Without Protecting Group (Hypothetical):

  • To a stirred suspension of potassium carbonate (2 equivalents) in anhydrous tetrahydrofuran (THF), add diethyl malonate (1.5 equivalents).

  • Add 2-chloro-3-nitropyridin-4-ol (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl (3-nitro-4-hydroxy-pyridin-2-yl)malonate.

  • To the crude malonate, add a solution of sulfuric acid in water (e.g., 50% v/v) and heat to reflux to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield this compound.

With Protecting Group (Recommended):

  • Protect the hydroxyl group of 2-chloro-3-nitropyridin-4-ol, for example, as a benzyl ether, using benzyl chloride and a suitable base.

  • Follow the malonic ester synthesis protocol as described above with the protected intermediate.

  • After the hydrolysis and decarboxylation step, the protecting group may be cleaved under the acidic conditions. If not, a separate deprotection step (e.g., hydrogenolysis for a benzyl group) will be required.

Synthetic Route 1 start 2,4-dichloro-3-nitropyridine intermediate 2-chloro-3-nitropyridin-4-ol start->intermediate Sodium acetate, DMF 120-125 °C malonate_intermediate Diethyl (3-nitro-4-hydroxy-pyridin-2-yl)malonate intermediate->malonate_intermediate Diethyl malonate, K2CO3, THF Reflux final_product This compound malonate_intermediate->final_product H2SO4 (aq) Reflux

Caption: Multi-step synthesis via a chloro-intermediate.

Synthetic Route 2: Direct Nitration of 2-Methylpyridin-4-ol

A more direct approach would be the nitration of commercially available 2-methylpyridin-4-ol. However, the regioselectivity of electrophilic nitration on substituted pyridines can be challenging to control, potentially leading to a mixture of isomers. The directing effects of the methyl and hydroxyl groups would influence the position of nitration.

Experimental Protocol: Route 2 (Hypothetical)

This is a general procedure for pyridine nitration and would require optimization for this specific substrate.

  • To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-methylpyridin-4-ol with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-100 °C, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry.

  • Purification by column chromatography or recrystallization will likely be necessary to isolate the desired this compound from other isomers.

Synthetic Route 2 start 2-methylpyridin-4-ol isomers Isomeric Mixture start->isomers HNO3, H2SO4 final_product This compound isomers->final_product Purification

Caption: Direct nitration of 2-methylpyridin-4-ol.

Comparative Analysis

ParameterRoute 1: Multi-step SynthesisRoute 2: Direct Nitration
Number of Steps 2-4 (depending on protection)1 (plus purification)
Starting Materials 2,4-dichloro-3-nitropyridine, Diethyl malonate2-methylpyridin-4-ol
Overall Yield Moderate (expected)Low to Moderate (expected)
Regioselectivity HighPotentially low, mixture of isomers
Purification Potentially straightforwardChallenging separation of isomers
Scalability Good, well-defined stepsPotentially difficult due to purification
Potential Hazards Use of dimethylformamide (high boiling point, toxic), strong acid for hydrolysisUse of fuming nitric and sulfuric acids (highly corrosive and exothermic reaction)

Conclusion

The choice of synthetic route to this compound will depend on the specific needs and capabilities of the laboratory.

Route 1 offers a more controlled and predictable synthesis. Although it involves more steps, particularly if a protecting group strategy is employed, the high regioselectivity is a significant advantage, likely leading to a purer final product with more straightforward purification. This route is likely more amenable to scale-up.

Route 2 is attractive due to its directness. However, the lack of predictable regioselectivity in the nitration of this substituted pyridine is a major drawback. Significant optimization would likely be required to achieve a satisfactory yield of the desired isomer, and the purification of the product from a mixture of isomers could be a complex and time-consuming process.

For researchers requiring a reliable and scalable synthesis of this compound with high purity, Route 1 is the recommended approach , despite its longer sequence. Further experimental validation of the methylation step on the 2-chloro-3-nitropyridin-4-ol intermediate is warranted to optimize the reaction conditions and yields.

References

Unveiling the Biological Targets of 2-Methyl-3-nitropyridin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often involves the exploration of unique chemical scaffolds. One such scaffold, the nitropyridine core, has garnered significant attention due to its presence in a variety of biologically active molecules. This guide focuses on the validation of the biological target of 2-Methyl-3-nitropyridin-4-ol derivatives, providing a comparative analysis of their potential performance against established alternatives, supported by experimental data from structurally related compounds.

While direct experimental validation for the specific biological target of this compound derivatives is not yet extensively documented in publicly available literature, compelling evidence from structurally analogous compounds points towards a few key protein families: kinases and synthases . This guide will delve into the validation of these potential targets by examining data from closely related nitropyridine and aminopyridine derivatives.

Postulated Biological Targets and Supporting Evidence

Based on the biological activities of structurally similar molecules, the primary putative targets for this compound derivatives include:

  • Inducible Nitric Oxide Synthase (iNOS): Derivatives of 2-amino-4-methylpyridine have demonstrated potent and selective inhibition of iNOS.[1][2] The structural similarity suggests that this compound derivatives may also interact with this enzyme, which plays a crucial role in inflammatory processes.

  • Janus Kinase 2 (JAK2): Certain nitropyridine derivatives have been synthesized and identified as inhibitors of JAK2, a key enzyme in cytokine signaling pathways implicated in various cancers and inflammatory diseases.[3]

  • Glycogen Synthase Kinase-3 (GSK3): A novel series of heterocyclic compounds containing the nitropyridine scaffold has been shown to inhibit GSK3, a serine/threonine kinase involved in numerous cellular processes, including metabolism, neurodevelopment, and apoptosis.[3]

The validation of these targets for the respective analogous compounds provides a strong rationale for investigating them as the primary biological targets of this compound derivatives.

Comparative Performance Data

To provide a clear comparison, the following tables summarize the inhibitory activities of nitropyridine analogues against their validated targets, alongside well-established inhibitors.

Table 1: Comparison of Inhibitory Activity against Inducible Nitric Oxide Synthase (iNOS)

Compound/AlternativeTargetIC₅₀ (nM)Cell-Based Assay IC₅₀ (µM)Animal Model ID₅₀ (mg/kg)
2-Amino-4-methylpyridineMurine NOS II6[1]1.5 (RAW 264.7 cells)[1]0.3 (subcutaneous)[1]
Human recombinant NOS II40[1]-20.8 (oral)[1]
L-NMMA (NG-monomethyl-L-arginine)Murine NOS II~3000-7000[1]--
AminoguanidineMurine NOS II---

Table 2: Comparison of Inhibitory Activity against Protein Kinases

Compound/AlternativeTargetIC₅₀ (nM)EC₅₀ (µM)
2,4-dichlorophenyl-containing nitropyridine derivativeGSK38[3]0.13[3]
2-Chloro-5-methyl-3-nitropyridine derivativeJAK28500 - 12200[3]-

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments that can be adapted to validate the biological target of this compound derivatives.

In Vitro Enzyme Inhibition Assay (for iNOS)

This protocol is based on the methods used for characterizing 2-amino-4-methylpyridine as an iNOS inhibitor.[1]

  • Enzyme Source: Recombinant human iNOS and murine iNOS expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Assay Principle: The assay measures the conversion of [³H] L-arginine to [³H] L-citrulline by the NOS enzyme.

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin), and calmodulin.

    • Add varying concentrations of the test compound (this compound derivative) or a known inhibitor.

    • Initiate the reaction by adding the enzyme and [³H] L-arginine.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Separate [³H] L-citrulline from unreacted [³H] L-arginine using cation-exchange chromatography.

    • Quantify the amount of [³H] L-citrulline produced using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Cell-Based Nitrite Production Assay (for iNOS)

This protocol is adapted from studies on 2-amino-4-methylpyridine in RAW 264.7 macrophage cells.[1]

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

    • Simultaneously, treat the cells with varying concentrations of the test compound.

    • Incubate for 24 hours.

    • Measure the accumulation of nitrite in the cell culture medium using the Griess reagent.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of nitrite production.

Kinase Inhibition Assay (for JAK2 and GSK3)

This is a general protocol that can be adapted for various kinases.

  • Enzyme Source: Recombinant human JAK2 or GSK3.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate by the kinase. This can be detected using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.

  • Procedure (Example using a fluorescence-based assay):

    • Prepare a reaction mixture containing buffer, the kinase, a fluorescently labeled peptide substrate, and ATP.

    • Add varying concentrations of the test compound.

    • Incubate at room temperature for a specified time.

    • Stop the reaction and measure the fluorescence signal, which correlates with the extent of substrate phosphorylation.

  • Data Analysis: Calculate the IC₅₀ value for kinase inhibition.

Visualizing the Target Validation Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for target validation and the signaling pathways of the proposed targets.

Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation biochemical_assay Biochemical Assay (Enzyme Inhibition) cell_based_assay Cell-Based Assay (e.g., Nitrite Production) biochemical_assay->cell_based_assay Confirms cellular activity animal_model Animal Model of Disease (e.g., LPS-induced inflammation) cell_based_assay->animal_model Test in vivo validated_target Validated Target animal_model->validated_target Confirms therapeutic potential compound This compound Derivative target_id Putative Target (iNOS, JAK2, GSK3) compound->target_id Hypothesis target_id->biochemical_assay Test in vitro Signaling_Pathways cluster_iNOS iNOS Pathway cluster_JAK_STAT JAK/STAT Pathway LPS_IFNg LPS / IFN-γ iNOS_induction iNOS Induction LPS_IFNg->iNOS_induction L_Arginine L-Arginine iNOS_induction->L_Arginine acts on NO Nitric Oxide (NO) L_Arginine->NO iNOS Inflammation Inflammation NO->Inflammation Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates Gene_Expression Gene Expression STAT->Gene_Expression regulates inhibitor This compound Derivative (Hypothesized) inhibitor->iNOS_induction Inhibits inhibitor->JAK2 Inhibits

References

Unveiling the Potential of 2-Methyl-3-nitropyridin-4-ol in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved potency, selectivity, and drug-like properties is perpetual. In this context, the 2-Methyl-3-nitropyridin-4-ol scaffold presents a compelling, albeit underexplored, framework for the design of next-generation therapeutics, particularly in the realm of kinase inhibition.

This guide provides a comprehensive assessment of the potential advantages of the this compound scaffold in drug discovery. While direct experimental data for this specific molecule is limited, this analysis will draw upon the well-established characteristics of its constituent moieties—the pyridin-4-ol core and the nitro and methyl substitutions—to build a strong case for its utility. We will compare its projected performance with established scaffolds and provide detailed experimental protocols for its evaluation.

The Architectural Advantage: Deconstructing the this compound Scaffold

The this compound scaffold is a "privileged structure" in medicinal chemistry, a term reserved for molecular frameworks that can bind to multiple biological targets with high affinity.[1] The inherent properties of the pyridin-4-ol ring system, including its ability to act as both a hydrogen bond donor and acceptor and its capacity for metal chelation, make it a versatile building block in drug design.

The introduction of a methyl group at the 2-position can enhance binding affinity through steric interactions and improve metabolic stability. The electron-withdrawing nitro group at the 3-position can significantly influence the electronic properties of the pyridine ring, potentially modulating the pKa of the 4-hydroxyl group and providing additional interaction points for target binding. This substitution pattern also opens up avenues for further chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.

Performance in Silico and In Vitro: A Comparative Outlook

To provide a tangible comparison, the table below summarizes the inhibitory activities of several established kinase inhibitors based on alternative scaffolds, such as quinazoline and pyrimidine, against various cancer-related kinases. This data serves as a benchmark for the anticipated performance of novel inhibitors derived from the this compound scaffold.

Scaffold Compound Target Kinase IC50 (nM)
Quinazoline GefitinibEGFR2 - 37
ErlotinibEGFR2
LapatinibEGFR, HER210.8, 9.2
Pyrimidine ImatinibBcr-Abl250 - 1000
DasatinibBcr-Abl, Src<1
Pyrazolo[3,4-d]pyrimidine Compound 15EGFR135
Compound 16EGFR34

Note: IC50 values are sourced from various publications and should be considered as indicative, as assay conditions may vary.

Charting the Course: Experimental Evaluation

To rigorously assess the advantages of the this compound scaffold, a systematic experimental workflow is essential. This typically involves chemical synthesis, in vitro biochemical assays, and cell-based assays to determine potency, selectivity, and cellular activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays synthesis Synthesis of 2-Methyl-3- nitropyridin-4-ol Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification kinase_assay In Vitro Kinase Assay (IC50 Determination) purification->kinase_assay Test Compounds selectivity Kinase Selectivity Profiling kinase_assay->selectivity cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) selectivity->cell_viability Lead Compounds target_engagement Target Engagement Assay (e.g., Western Blot) cell_viability->target_engagement

Caption: A generalized experimental workflow for the evaluation of novel kinase inhibitors.

Delving into the Mechanism: Kinase Signaling Pathways

Kinases play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified generic kinase signaling pathway, highlighting the point of intervention for kinase inhibitors.

kinase_pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor This compound (Kinase Inhibitor) inhibitor->raf Inhibits

Caption: A simplified representation of a generic kinase signaling pathway.

The Building Blocks of Advantage: A Logical Overview

The potential advantages of the this compound scaffold stem from a combination of its structural features. This can be visualized as a logical relationship where the core scaffold, combined with specific substitutions, leads to desirable drug-like properties.

scaffold_advantages cluster_features Structural Features cluster_advantages Potential Advantages scaffold This compound Scaffold pyridin_4_ol Pyridin-4-ol Core (H-bond donor/acceptor, metal chelation) scaffold->pyridin_4_ol methyl_group 2-Methyl Group (Steric interactions, metabolic stability) scaffold->methyl_group nitro_group 3-Nitro Group (Electronic modulation, interaction point) scaffold->nitro_group potency High Potency pyridin_4_ol->potency selectivity Improved Selectivity pyridin_4_ol->selectivity methyl_group->potency properties Favorable Drug-like Properties methyl_group->properties nitro_group->potency nitro_group->selectivity

Caption: Logical relationship of structural features to potential advantages.

Experimental Protocols

To facilitate the investigation of the this compound scaffold, detailed protocols for key experiments are provided below.

Synthesis of 2-Chloro-3-nitropyridin-4-ol (A potential precursor)

A potential synthetic route to a closely related analog, 2-chloro-3-nitropyridin-4-ol, has been described in patent literature. This can serve as a starting point for the synthesis of the target scaffold. The general steps involve:

  • Diazotization of 2-amino-4-chloro-3-nitropyridine: The starting material is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt.

  • Hydrolysis of the diazonium salt: The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield 2-chloro-3-nitropyridin-4-ol.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Note: This is a generalized procedure and specific reaction conditions would need to be optimized.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add the kinase and substrate to the wells of the assay plate.

  • Add the diluted test compound or vehicle (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold holds significant promise as a novel platform for the development of potent and selective kinase inhibitors. Its unique combination of a privileged pyridin-4-ol core with strategic methyl and nitro substitutions offers a rich chemical space for exploration. While direct experimental validation is pending, the foundational knowledge of related structures strongly supports its potential. The experimental protocols provided in this guide offer a clear roadmap for the synthesis and comprehensive biological evaluation of this intriguing scaffold, paving the way for the discovery of new and effective therapeutics.

References

Evaluating the In Vitro Efficacy of 2-Methyl-3-nitropyridin-4-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 2-methyl-3-nitropyridin-4-ol and its analogs represent a promising area of investigation due to the electron-withdrawing nature of the nitro group and the potential for diverse functionalization. This guide provides an objective comparison of the in vitro efficacy of structurally related pyridine derivatives, supported by experimental data and detailed protocols to aid in the evaluation of novel analogs. While direct comparative studies on a series of this compound analogs are limited in publicly available literature, this guide synthesizes data from closely related compounds to provide a valuable framework for research and development.

Comparative In Vitro Efficacy of Pyridine Derivatives

The following tables summarize the in vitro anticancer and antimicrobial activities of representative pyridine analogs. These compounds, while not all exact this compound derivatives, share key structural motifs and provide a basis for efficacy comparison.

Table 1: In Vitro Anticancer Activity of Pyridine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
H42 Novel Pyridine DerivativeSKOV3 (Ovarian Cancer)0.87--
A2780 (Ovarian Cancer)5.4--
Compound 7b Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidineHepG2 (Liver Cancer)0.064 (as TrKA inhibitor)Larotrectinib0.034
Compound 16c Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidineHepG2 (Liver Cancer)0.047 (as TrKA inhibitor)Larotrectinib0.034

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antimicrobial Activity of 3-Hydroxypyridine-4-one Analogs

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 6c S. aureus32Ampicillin>32
E. coli32Ampicillin>32
C. albicans128-512--
A. niger128-512--

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro efficacy studies. Below are protocols for two key assays.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[4][5][6][7][8]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Potential Signaling Pathways and Mechanisms of Action

The biological activity of pyridine derivatives can be attributed to their interaction with various cellular targets and signaling pathways. Based on studies of related compounds, two potential mechanisms for this compound analogs are proposed below.

Microtubule Destabilization

Some 3-nitropyridine analogs have been identified as microtubule-targeting agents.[9] They function by binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

G1 cluster_0 Cellular Effects Analog Analog Tubulin Tubulin Analog->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Analog->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Destabilization Microtubule Destabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Destabilization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of microtubule destabilization by this compound analogs.

HDAC6 Inhibition Pathway

Novel pyridine derivatives have been shown to exert their anticancer effects by inhibiting histone deacetylase 6 (HDAC6).[10] HDAC6 is an enzyme that removes acetyl groups from various proteins, including α-tubulin and the heat shock protein 90 (HSP90). Inhibition of HDAC6 leads to the hyperacetylation of these substrates, which can disrupt their function, leading to cell cycle arrest and apoptosis.

G2 cluster_1 HDAC6 Inhibition Cascade Analog Analog HDAC6 HDAC6 Analog->HDAC6 Inhibits Alpha_Tubulin α-Tubulin HDAC6->Alpha_Tubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates Hyperacetylation Hyperacetylation of α-Tubulin & HSP90 Protein_Degradation Degradation of Client Proteins (e.g., Cyclin D1) Hyperacetylation->Protein_Degradation Leads to Cell_Cycle_Arrest Cell Cycle Arrest Protein_Degradation->Cell_Cycle_Arrest Causes

Caption: Potential HDAC6 inhibition pathway for this compound analogs.

Conclusion

This guide provides a foundational framework for evaluating the in vitro efficacy of this compound analogs. By presenting comparative data from structurally related compounds, detailing essential experimental protocols, and illustrating potential mechanisms of action, it serves as a valuable resource for researchers in the field of drug discovery. Further investigation into a dedicated series of this compound analogs is warranted to fully elucidate their therapeutic potential.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways for 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two potential synthetic pathways for the production of 2-Methyl-3-nitropyridin-4-ol, a key intermediate in pharmaceutical and agrochemical research. The analysis focuses on a direct nitration route and a multi-step approach, evaluating them based on factors such as estimated cost of materials, reaction complexity, potential yield, and safety and environmental considerations.

Executive Summary

The synthesis of this compound can be approached through two primary strategies: the direct nitration of 2-methylpyridin-4-ol (Pathway 1) and a multi-step synthesis commencing from 2-chloro-3-nitropyridine (Pathway 2). Pathway 1 presents a more direct and potentially cost-effective route, contingent on the successful optimization of the nitration reaction. Pathway 2, while longer, may offer greater control over regioselectivity but introduces the challenge of an additional hydroxylation step. This guide presents a detailed breakdown of each pathway to aid researchers in selecting the most suitable approach for their specific needs.

Data Presentation: A Comparative Overview

The following tables summarize the estimated costs and key reaction parameters for each synthetic pathway. Prices for starting materials and reagents are based on currently available market data and may vary depending on the supplier and scale of the synthesis.

Table 1: Cost Analysis per Mole of Product

ParameterPathway 1: Direct NitrationPathway 2: Multi-step Synthesis
Starting Material 2-Methylpyridin-4-ol2-Chloro-3-nitropyridine
Cost of Starting Material ~$50 - $100~$30 - $60
Key Reagents Fuming Nitric Acid, Sulfuric AcidDiethyl Malonate, Sodium Hydride, Sulfuric Acid, Hydroxylating Agent
Estimated Reagent Cost ~$20 - $40~$40 - $70
Estimated Total Material Cost ~$70 - $140 ~$70 - $130

Table 2: Comparison of Synthetic Pathway Parameters

ParameterPathway 1: Direct NitrationPathway 2: Multi-step Synthesis
Number of Steps 12 (Synthesis of intermediate + hydroxylation)
Potential Yield Moderate to High (Estimated)Moderate (Based on known similar reactions)
Reaction Conditions Strong acids, potentially harshModerate to harsh, requires inert atmosphere for the first step
Purification Crystallization/ChromatographyChromatography for intermediate, further purification after hydroxylation
Key Challenges Control of regioselectivity, potential for over-nitrationHydroxylation of the pyridine ring at the 4-position
Safety & Environment Use of corrosive and fuming acidsUse of flammable solvents, sodium hydride (water-reactive), and potentially hazardous hydroxylating agents

Experimental Protocols

Pathway 1: Direct Nitration of 2-Methylpyridin-4-ol

This proposed synthesis is based on established nitration procedures for pyridine derivatives.

Step 1: Nitration of 2-Methylpyridin-4-ol

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (3-5 equivalents) to 0-5 °C.

  • Slowly add 2-methylpyridin-4-ol (1 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid (1.1-1.5 equivalents) dropwise, maintaining the temperature between 0-5 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Pathway 2: Multi-step Synthesis from 2-Chloro-3-nitropyridine

This pathway involves the synthesis of a key intermediate, 2-methyl-3-nitropyridine, followed by a proposed hydroxylation step.

Step 1: Synthesis of 2-Methyl-3-nitropyridine

This protocol is adapted from a known procedure for the synthesis of 2-methyl-3-nitropyridines.[1]

  • To a stirred suspension of sodium hydride (2 equivalents) in anhydrous THF under an inert atmosphere, add diethyl malonate (1 equivalent) dropwise at room temperature.

  • After the hydrogen evolution ceases, add a solution of 2-chloro-3-nitropyridine (1 equivalent) in anhydrous THF.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and acidify with concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • To the crude intermediate, add 50% sulfuric acid and heat the mixture to induce hydrolysis and decarboxylation.

  • After cooling, neutralize the reaction mixture and extract the product, 2-methyl-3-nitropyridine.

  • Purify the product by column chromatography.

Step 2: Proposed Hydroxylation of 2-Methyl-3-nitropyridine

The introduction of a hydroxyl group at the 4-position of the 2-methyl-3-nitropyridine ring is a challenging step. Potential methods to be explored include:

  • Nucleophilic Aromatic Substitution: While direct hydroxylation via SNAr is difficult on an unactivated pyridine ring, exploring high-temperature and high-pressure reactions with strong hydroxide sources could be a possibility.

  • Oxidation/Rearrangement: Oxidation of the pyridine nitrogen to an N-oxide followed by a rearrangement reaction (e.g., Boekelheide rearrangement) could potentially introduce a hydroxyl group.

  • Biotransformation: Enzymatic hydroxylation using specific microorganisms or isolated enzymes could offer a greener and more selective alternative, though this would require significant research and development.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic pathways.

Pathway1 A 2-Methylpyridin-4-ol B This compound A->B Nitration R1 HNO₃, H₂SO₄

Caption: Pathway 1: Direct Nitration.

Pathway2 A 2-Chloro-3-nitropyridine B 2-Methyl-3-nitropyridine A->B Methylation C This compound B->C Hydroxylation (Proposed) R1 Diethyl malonate, NaH, H₂SO₄ R2 Hydroxylation

Caption: Pathway 2: Multi-step Synthesis.

Cost-Benefit Analysis

Pathway 1: Direct Nitration

  • Benefits: This pathway is significantly shorter, involving only one primary transformation. This reduces labor costs, solvent usage, and waste generation. The starting material, 2-methylpyridin-4-ol, is commercially available. The reagents for nitration are common and relatively inexpensive.

  • Costs and Risks: The primary challenge lies in controlling the regioselectivity of the nitration. The presence of the activating hydroxyl group and the methyl group could lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product. The reaction conditions are harsh, requiring the use of highly corrosive and fuming acids, which poses safety and environmental risks.

Pathway 2: Multi-step Synthesis

  • Benefits: This route offers potentially better control over the introduction of the nitro and methyl groups, as the first step to form 2-methyl-3-nitropyridine is a well-established reaction.

  • Costs and Risks: The major drawback of this pathway is the currently undeveloped hydroxylation step. Significant research and development would be required to find an efficient and scalable method for the 4-hydroxylation of 2-methyl-3-nitropyridine. This uncertainty makes it difficult to accurately predict the overall yield and cost of this route. Each additional step increases the overall cost in terms of reagents, solvents, and labor, and also contributes to a lower overall yield. The use of sodium hydride in the first step requires strict anhydrous conditions and careful handling due to its reactivity with water.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between these two synthetic pathways will depend on their specific priorities and capabilities.

Pathway 1 (Direct Nitration) is recommended for teams with expertise in optimizing electrophilic aromatic substitution reactions. If the regioselectivity can be controlled to favor the desired 3-nitro isomer in high yield, this route will likely be the most cost-effective and efficient. Initial small-scale experiments to determine the product distribution are highly recommended.

Pathway 2 (Multi-step Synthesis) is a more conservative approach, with a higher probability of successfully synthesizing the 2-methyl-3-nitropyridine intermediate. However, the viability of this pathway is entirely dependent on the successful development of an efficient hydroxylation step. This route may be more suitable for research groups with a longer-term interest in developing novel synthetic methodologies for functionalized pyridines.

Ultimately, a preliminary experimental investigation into both the regioselectivity of the nitration in Pathway 1 and the feasibility of the hydroxylation in Pathway 2 is crucial for making an informed decision on the most practical and economical route for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The proper disposal of 2-Methyl-3-nitropyridin-4-ol, a chemical with CAS Number 18614-66-9, requires adherence to hazardous waste regulations.[1] This compound and its derivatives are recognized for their potential toxicity and environmental hazards.[2][3] The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

I. Hazard Identification and Classification

  • Toxicity: Harmful if swallowed or in contact with skin.[4][5]

  • Irritation: Causes skin and serious eye irritation.[5]

  • Respiratory Issues: May cause respiratory irritation.[5]

Therefore, it is crucial to treat this compound as hazardous waste and follow all institutional and regulatory protocols for disposal.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

III. Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste:

    • If dissolved in a solvent, collect the solution in a designated hazardous waste container for flammable or organic waste.

    • Ensure the container is compatible with the solvent used.

    • Never dispose of solutions containing this compound down the drain.[6]

2. Container Labeling:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: "18614-66-9."[1]

    • An accurate estimation of the concentration and total volume or mass.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8]

  • The SAA should be a secondary containment bin to prevent spills.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

4. Disposal Request:

  • Once the container is full or has been in storage for the maximum allowable time per institutional guidelines (often 6-12 months), submit a chemical waste pickup request to your institution's EHS office.[7]

  • Do not attempt to transport the waste off-site yourself.

IV. Spill and Emergency Procedures

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Provide them with the chemical name and any available hazard information.

V. Quantitative Data Summary

PropertyValueSource
CAS Number18614-66-9[1]
Molecular FormulaC6H6N2O3[1]

VI. Disposal Decision Workflow

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for 2-Methyl-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling, storage, and disposal of 2-Methyl-3-nitropyridin-4-ol. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation. Proper personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant clothing.[2][3]Prevents skin contact which can cause irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] A NIOSH-approved respirator may be required if dust or vapors are generated.[4][5]Minimizes inhalation of dust or vapors which may cause respiratory irritation.[6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining the stability of the compound and ensuring laboratory safety.

Operational Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor exposure.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust.[1] Wash hands thoroughly after handling the substance.[2]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2] Keep away from heat, sparks, and open flames.[2] Store separately from incompatible materials such as strong oxidizing agents and acids.[1]

Emergency and Disposal Procedures

In the event of an emergency or the need for disposal, the following step-by-step guidance should be followed.

Emergency Response Plan

Emergency ScenarioProcedural Steps
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water.[2][7] 3. If skin irritation persists, seek medical attention.
Eye Contact 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. If eye irritation persists, get medical advice/attention.
Inhalation 1. Move the person to fresh air and keep them comfortable for breathing.[2][7] 2. If the person feels unwell, seek medical advice/attention.
Ingestion 1. Rinse mouth with water.[2][7] 2. Do NOT induce vomiting. 3. Seek immediate medical attention.[7]
Spill 1. Evacuate the area. 2. Wear appropriate PPE. 3. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable container for disposal.[1][7] 4. Clean the spill area thoroughly.

Waste Disposal Plan:

Disposal of this compound and its containers must be conducted in accordance with local, regional, and national regulations. It is recommended to entrust the disposal to a licensed waste disposal company. Do not allow the product to enter drains.

Workflow for Handling a Chemical Spill

The following diagram outlines the procedural flow for safely managing a spill of this compound.

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination cluster_reporting Reporting Assess_Spill Assess Spill Severity Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Contain_Spill Contain the Spill Don_PPE->Contain_Spill Cleanup Clean Up Spill Contain_Spill->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area & PPE Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Chemical Spill Response Workflow

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.